Hdac-IN-33
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
8-[3-(1H-benzimidazol-2-yl)phenoxy]-N-hydroxyoctanamide |
InChI |
InChI=1S/C21H25N3O3/c25-20(24-26)13-4-2-1-3-7-14-27-17-10-8-9-16(15-17)21-22-18-11-5-6-12-19(18)23-21/h5-6,8-12,15,26H,1-4,7,13-14H2,(H,22,23)(H,24,25) |
InChI Key |
HTCBATPYJZDQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)OCCCCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-33: A Dual-Targeting Approach to Cancer Therapy Through PARP7 and HDAC Inhibition
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-33, also identified as compound 9l, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase 7 (PARP7) and Class I/IIb histone deacetylases (HDACs). This unique inhibitory profile positions this compound as a promising therapeutic agent, particularly in oncology, by concurrently modulating distinct cellular pathways to induce tumor cell death and stimulate a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental evidence supporting its therapeutic potential.
Introduction
The epigenetic regulation of gene expression and the maintenance of genomic integrity are critical cellular processes that are often dysregulated in cancer. Histone deacetylases (HDACs) and Poly (ADP-ribose) polymerases (PARPs) are key enzyme families involved in these processes. HDACs play a crucial role in chromatin remodeling and gene expression by removing acetyl groups from histones and other non-histone proteins. Their aberrant activity in cancer can lead to the silencing of tumor suppressor genes. PARP enzymes, particularly PARP7, are involved in DNA repair and the regulation of the innate immune response.
This compound has emerged as a potent dual inhibitor of both PARP7 and specific HDAC isoforms, offering a multi-pronged attack on cancer cells. This guide will delve into the specifics of its inhibitory activity, the signaling pathways it modulates, and the experimental basis for its mechanism of action.
Molecular Targets and Inhibitory Profile
This compound exhibits potent inhibitory activity against PARP7 and key HDAC isoforms. The quantitative inhibitory data is summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
Table 1: Inhibitory Activity of this compound against specific HDAC isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound for Class I (HDAC1, HDAC2) and Class IIb (HDAC6) histone deacetylases.
Core Mechanism of Action: A Dual-Pronged Assault
The therapeutic efficacy of this compound stems from its ability to simultaneously inhibit PARP7 and HDACs, leading to a synergistic anti-tumor effect. This dual inhibition impacts two major cellular processes: induction of tumor cell death and activation of the innate immune system.
HDAC Inhibition: Reactivating Tumor Suppressor Genes and Enhancing Antigen Presentation
Inhibition of HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcriptional activation of previously silenced genes, including critical tumor suppressor genes that can induce cell cycle arrest and apoptosis.[1][2]
Furthermore, HDAC inhibition has been shown to enhance the presentation of tumor antigens on the surface of cancer cells.[3][4] By increasing the expression of major histocompatibility complex (MHC) molecules and other components of the antigen processing and presentation machinery, HDAC inhibition makes tumor cells more visible to the immune system, thereby promoting their recognition and elimination by cytotoxic T lymphocytes.
PARP7 Inhibition: Activating the cGAS-STING Pathway and Type I Interferon Response
PARP7 has been identified as a negative regulator of the type I interferon (IFN) response.[5][6] By inhibiting PARP7, this compound unleashes the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The proposed mechanism is as follows:
-
Cytosolic DNA Accumulation: Inhibition of PARP7, potentially in concert with HDAC inhibition-induced DNA damage, leads to the accumulation of double-stranded DNA (dsDNA) in the cytoplasm of tumor cells.[1]
-
cGAS Activation: The cytosolic dsDNA is sensed by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.
-
TBK1 and IRF3 Phosphorylation: Activated STING translocates from the ER and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[1][2]
The secreted type I interferons then act in an autocrine and paracrine manner to further amplify the anti-tumor immune response.
Downstream Signaling and Anti-Tumor Immunity
The activation of the type I interferon pathway by this compound initiates a cascade of downstream events that collectively contribute to a robust anti-tumor immune response.
Chemokine Production and Immune Cell Recruitment
Type I interferons stimulate the production of various chemokines, such as CXCL10 and CCL5, within the tumor microenvironment.[1] These chemokines act as chemoattractants, recruiting immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to the tumor site.
Enhanced T-Cell-Mediated Killing
The combination of enhanced antigen presentation (due to HDAC inhibition) and the pro-inflammatory tumor microenvironment (fostered by PARP7 inhibition) leads to more effective T-cell priming and tumor cell killing.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for its characterization.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocols from the primary research articles are not fully publicly available, this section outlines the general methodologies for the key experiments cited in the characterization of this compound.
In Vitro Enzyme Inhibition Assays
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC and PARP7 enzymes.
-
General Protocol (HDAC Assay):
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) is incubated with a fluorogenic acetylated peptide substrate and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
General Protocol (PARP7 Assay):
-
Recombinant human PARP7 is incubated with NAD+ and a biotinylated substrate in the presence of varying concentrations of this compound.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated substrate.
-
The amount of ADP-ribosylation is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP) and a corresponding substrate.
-
The signal is measured using a plate reader, and IC50 values are determined.
-
Cellular Proliferation Assays
-
Principle: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
-
Western Blot Analysis
-
Principle: To detect changes in the levels of specific proteins and their post-translational modifications (e.g., acetylation, phosphorylation) in cells treated with this compound.
-
General Protocol:
-
Cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-Histone H3, p-IRF3, total IRF3, β-actin).
-
The membrane is washed and incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Models
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Protocol (Syngeneic Mouse Model):
-
Immunocompetent mice (e.g., C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry, protein expression by immunohistochemistry).
-
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its dual inhibitory action against PARP7 and HDACs provides a powerful, multi-faceted approach to combatting cancer by directly inducing tumor cell death and by activating a potent and durable anti-tumor immune response. The mechanism, centered on the activation of the cGAS-STING pathway and enhancement of tumor antigen presentation, underscores the intricate interplay between epigenetic regulation, DNA damage response, and cancer immunology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Antigen Presenting Cells by HDAC inhibitors: implications in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intodna.com [intodna.com]
- 6. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac-IN-33: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-33. It details its discovery as a potent dual inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7) and HDACs, its chemical synthesis, and its biological activity, with a focus on its role in activating antitumor immunity.
Discovery and Rationale
This compound, also referred to as compound 9l, was discovered during a research initiative to develop dual inhibitors of PARP7 and HDACs.[1] The rationale for targeting both enzymes stems from their distinct but complementary roles in cancer biology and immuno-oncology. While HDAC inhibitors have been shown to have therapeutic benefits in hematologic malignancies, their efficacy in solid tumors has been limited, and they have been observed to suppress the JAK/STAT signaling pathway, which is crucial for antitumor immunity.[1] In contrast, PARP7 inhibitors can activate the type I interferon (IFN-I) pathway, leading to immune activation.[1] The development of a dual inhibitor was therefore aimed at simultaneously targeting cancer cell proliferation via HDAC inhibition and stimulating a robust antitumor immune response through PARP7 inhibition.
This compound emerged from a series of newly synthesized pyridazinone-based compounds and was identified as a potent and well-balanced dual inhibitor of PARP7 and HDACs.[1]
Quantitative Biological Data
The inhibitory activity of this compound against various HDAC isoforms and PARP7 was determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
| Reference: | [Source 1, 3] |
This compound also demonstrates potent antiproliferative activity against a range of tumor cell lines and exhibits significant in vivo antitumor efficacy.[2]
Chemical Synthesis
The synthesis of this compound (compound 9l) is a multi-step process. A detailed, step-by-step experimental protocol is provided below, based on the synthetic scheme described in the primary literature.
Experimental Protocol: Synthesis of this compound (Compound 9l)
This protocol is a representative synthesis based on similar reported procedures. For the exact, detailed procedure, please refer to the supporting information of the cited primary research article by Duan et al., J Med Chem. 2024 Mar 28;67(6):4950-4976.
Materials:
-
Starting materials and reagents can be sourced from commercial suppliers.
-
Anhydrous solvents (e.g., DMF, DCM, THF) are required.
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification supplies (e.g., silica gel for column chromatography).
Synthesis Workflow:
References
In-Depth Technical Guide to Hdac-IN-33: A Dual PARP7/HDAC Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-33, also identified as compound 9l, is a novel small molecule inhibitor with potent dual activity against Poly(ADP-ribose) polymerase 7 (PARP7) and Class I/IIb Histone Deacetylases (HDACs). Its targeted inhibition of these key enzymes modulates critical pathways in cancer cells, leading to a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the biological targets, mechanism of action, and experimental protocols associated with this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Quantitative Analysis of Biological Targets
This compound has been characterized as a potent inhibitor of specific HDAC isoforms and PARP7. The inhibitory activities are summarized in the table below, with IC50 values representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
| PARP7 | Data not available in primary literature |
Note: The IC50 values for HDAC1, HDAC2, and HDAC6 are reported by commercial suppliers.[1][2][3][4][5] The primary scientific literature focuses on the dual inhibitory action on PARP7 and HDACs (specifically HDAC1 and HDAC6) but does not provide a specific IC50 for PARP7.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of PARP7 and HDACs, which synergistically activates the host's innate immune system to recognize and eliminate cancer cells. The proposed signaling pathway is initiated by the accumulation of cytosolic double-stranded DNA (dsDNA) in cancer cells, a consequence of HDAC inhibition-induced DNA damage and PARP inhibition-mediated impairment of DNA repair.
This cytosolic dsDNA is then recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. Activation of STING triggers a downstream signaling cascade, leading to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3).
Activated IRF3 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β). Secreted type I interferons then act in an autocrine and paracrine manner, binding to their receptors on tumor cells and immune cells. This signaling upregulates the expression of genes involved in antigen presentation (such as MHC class I) and pro-inflammatory chemokines, which recruit and activate cytotoxic T lymphocytes (CTLs) and other immune cells to the tumor microenvironment, ultimately leading to tumor cell death.
References
An In-depth Technical Guide on the Role of Histone Deacetylase Inhibitors in Cellular Processes: A Profile of Vorinostat (SAHA)
Disclaimer: Initial searches for "Hdac-IN-33" did not yield specific information on a molecule with this designation. This may indicate that it is a novel, recently developed compound, or an internal designation not yet widely documented in public literature. To provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized pan-histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) . The principles, experimental methodologies, and cellular effects detailed herein are broadly representative of pan-HDAC inhibitors and will serve as a robust framework for understanding the therapeutic potential and cellular functions of this class of molecules.
Executive Summary
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in regulating gene expression and a multitude of cellular processes. By inhibiting the enzymatic activity of HDACs, these compounds lead to the accumulation of acetylated histones and other non-histone proteins, resulting in chromatin relaxation and altered transcription of genes involved in cell cycle progression, differentiation, and apoptosis. Vorinostat (SAHA) is a potent, orally bioavailable pan-HDAC inhibitor, approved for the treatment of cutaneous T-cell lymphoma (CTCL). This guide provides a detailed overview of the molecular mechanisms, cellular functions, and relevant experimental protocols associated with Vorinostat, serving as a comprehensive resource for the scientific community.
Mechanism of Action
Vorinostat's primary mechanism of action is the inhibition of class I and class II histone deacetylases.[1] It functions by binding to the zinc ion in the active site of these enzymes, effectively blocking their deacetylase activity.[2] This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. Histone hyperacetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure, making it more accessible to transcription factors and promoting the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.[3]
Beyond histones, Vorinostat also influences the acetylation status and function of numerous non-histone proteins, including transcription factors like p53, and chaperone proteins such as Hsp90.[3] The modulation of these proteins contributes to the pleiotropic anti-tumor effects of Vorinostat.
Role in Cellular Processes
Vorinostat impacts a wide array of cellular processes, primarily in the context of cancer cells.
-
Cell Cycle Arrest: Vorinostat can induce cell cycle arrest at the G1 and G2/M phases in various cancer cell lines.[4][5] This is often mediated by the increased expression of cyclin-dependent kinase inhibitors such as p21.[6][7]
-
Apoptosis: A key anti-cancer mechanism of Vorinostat is the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8][9] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.[6][9]
-
Inhibition of Angiogenesis: Vorinostat has been shown to suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[1]
-
Modulation of Immune Responses: By altering gene expression in immune cells, Vorinostat can have immunomodulatory effects, including the downregulation of immunosuppressive interleukins.[1]
-
DNA Damage Repair: Vorinostat can interfere with DNA repair pathways, such as non-homologous end joining, by downregulating key repair proteins like Ku70 and Ku80. This can sensitize cancer cells to radiation therapy.[10]
Quantitative Data
The following tables summarize key quantitative data for Vorinostat (SAHA).
Table 1: Inhibitory Activity of Vorinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [4] |
| HDAC3 | 20 | [4] |
| Cell-free HDAC | ~10 | [4][5] |
Table 2: Anti-proliferative Activity of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| MCF-7 | Breast Cancer | 0.75 | - | [4][5] |
| HT1080 | Fibrosarcoma | 2.4 | 72 | [4] |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | [11] |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | [11] |
| NCI-H460 | Large-cell Lung Carcinoma | 4.07 | 48 | [12] |
| NCI-H460 | Large-cell Lung Carcinoma | 1.21 | 72 | [12] |
| HH | Cutaneous T-cell Lymphoma | 0.146 | 72 | [9][13] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | 72 | [9][13] |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | 72 | [9][13] |
| MylA | Cutaneous T-cell Lymphoma | 1.375 | 72 | [9][13] |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 | 72 | [9][13] |
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's influence on cellular processes is mediated through the modulation of several critical signaling pathways.
-
PI3K/AKT/mTOR Pathway: Vorinostat has been shown to inhibit the phosphorylation of key components of this pro-survival pathway, including AKT and mTOR, as well as downstream effectors like p70S6K and 4E-BP1. This inhibition contributes to its anti-proliferative and pro-apoptotic effects.[6]
-
T-Cell Receptor (TCR) Signaling: In T-cell lymphomas, Vorinostat can interfere with TCR signaling by reducing the phosphorylation of key kinases such as ZAP70 and AKT.[14][15]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of Vorinostat. It can affect the phosphorylation status of kinases like ERK.[6]
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, crucial for cytokine signaling and immune responses, can also be modulated by Vorinostat.[15]
Below are diagrams illustrating some of these signaling pathways and experimental workflows.
Caption: Signaling Pathways Modulated by Vorinostat.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of HDAC inhibitors like Vorinostat.
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.
Materials:
-
HDAC enzyme (e.g., HeLa cell nuclear extract or recombinant HDAC isoforms)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease like trypsin)
-
Vorinostat (or other test compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC enzyme solution to each well.
-
Add the diluted Vorinostat or vehicle control (e.g., DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer stops the HDAC reaction (with a potent inhibitor like Trichostatin A) and the protease cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360-390 nm and emission at ~460 nm.[16]
-
Calculate the percent inhibition for each Vorinostat concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for a fluorometric HDAC activity assay.
This colorimetric assay determines the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Vorinostat in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Vorinostat or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for about 15 minutes to ensure complete dissolution.[18][19]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18][19]
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
This technique is used to detect the level of acetylated histones in cells following treatment with an HDAC inhibitor.
Materials:
-
Cells treated with Vorinostat or vehicle
-
Histone extraction buffer or whole-cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (like sodium butyrate)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for low molecular weight histones)[20]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS (supplemented with 5 mM sodium butyrate).
-
Lyse the cells using a suitable histone extraction protocol (e.g., acid extraction) or a whole-cell lysis buffer.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer, typically overnight at 4°C.[20]
-
Wash the membrane several times with wash buffer (e.g., TBST).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again extensively.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against total histone H3 or another loading control to normalize the results.
-
Clinical Significance
Vorinostat is approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Numerous clinical trials are ongoing to evaluate its efficacy, either as a monotherapy or in combination with other anti-cancer agents, for a variety of solid and hematological malignancies, including glioblastoma, non-small-cell lung cancer, and leukemias.[21][22][23][24][25] The ability of Vorinostat to sensitize tumor cells to radiation and chemotherapy makes it a promising candidate for combination therapies.[10][26]
Conclusion
Vorinostat (SAHA) is a potent pan-HDAC inhibitor that exerts significant anti-tumor effects through the modulation of gene expression and various cellular processes, including cell cycle arrest and apoptosis. Its mechanism of action, involving the hyperacetylation of histones and non-histone proteins, leads to the alteration of key signaling pathways that are often dysregulated in cancer. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the cellular and molecular effects of Vorinostat and other HDAC inhibitors. As our understanding of the epigenetic regulation of cellular processes continues to grow, the therapeutic potential of compounds like Vorinostat is likely to expand, offering new avenues for the treatment of cancer and other diseases.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 9. glpbio.com [glpbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. apexbt.com [apexbt.com]
- 14. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 16. Frontiers | Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent [frontiersin.org]
- 17. Cell Counting & Health Analysis [sigmaaldrich.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. Facebook [cancer.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ashpublications.org [ashpublications.org]
- 24. Phase II Trial of Vorinostat in Recurrent Glioblastoma Multiforme: A North Central Cancer Treatment Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase 1/2 study of Vorinostat (Suberoylanilide Hydroxamic Acid [SAHA], Temozolomide, and radiation therapy in patients with newly diagnosed Glioblastoma | Dana-Farber Cancer Institute [dana-farber.org]
- 26. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Hdac-IN-33 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-33 is a potent histone deacetylase (HDAC) inhibitor with significant activity against HDAC1, HDAC2, and HDAC6. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression, drawing from available preclinical data. The information is intended to support further research and development of this and similar compounds as potential therapeutic agents.
Core Concepts: HDAC Inhibition and Gene Expression
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. HDAC inhibitors, such as this compound, block this enzymatic activity. The resulting hyperacetylation of histones leads to a more open chromatin state, which can reactivate the expression of silenced genes, including tumor suppressor genes. Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, influencing their activity and stability. Inhibition of HDACs can therefore lead to widespread changes in the cellular proteome and transcriptome, affecting processes such as cell cycle progression, apoptosis, and differentiation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against purified human HDAC enzymes.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HEL | Erythroleukemia | Data Not Available |
| B16-F10 | Murine Melanoma | Data Not Available |
While specific IC50 values for cell proliferation are not publicly available, this compound has been shown to possess potent anti-proliferative activities against these tumor cells and demonstrates in vivo antitumor efficacy in corresponding xenograft models.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the modulation of key signaling pathways involved in cell growth, survival, and immune response. A primary mechanism is the induction of histone hyperacetylation, leading to changes in gene expression.
Caption: General mechanism of this compound action on chromatin.
Research suggests that this compound also promotes antitumor immunity by enhancing antigen presentation and activating T cells. This is a critical area of ongoing investigation for HDAC inhibitors.
Caption: Proposed role of this compound in antitumor immunity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
HDAC Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of this compound against specific HDAC isoforms.
-
Reagents and Materials:
-
Purified recombinant human HDAC1, HDAC2, and HDAC6 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
This compound dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the this compound dilution (or DMSO for control).
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HEL, B16-F10).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Caption: A typical workflow for preclinical evaluation.
Conclusion and Future Directions
This compound is a promising HDAC inhibitor with potent activity against HDAC1, HDAC2, and HDAC6. Its ability to induce anti-proliferative effects in cancer cells and modulate the anti-tumor immune response warrants further investigation. Future studies should focus on elucidating the detailed gene expression changes induced by this compound through transcriptomic analyses such as RNA sequencing. A deeper understanding of its impact on the tumor microenvironment will be critical in advancing its development as a potential cancer therapeutic. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future research endeavors.
Navigating the Nuances of HDAC Inhibition: A Technical Guide to Hdac-IN-33 and Hdac6-IN-33
For Immediate Release
In the intricate landscape of epigenetic modulation, the selective inhibition of histone deacetylases (HDACs) presents a promising avenue for therapeutic intervention in oncology and beyond. This technical guide provides an in-depth analysis of two distinct HDAC inhibitors, Hdac-IN-33 and Hdac6-IN-33, offering researchers, scientists, and drug development professionals a comprehensive resource on their selectivity profiles, experimental validation, and mechanistic actions. This document clarifies the activities of two similarly named but functionally distinct compounds, providing precise data for informed research decisions.
Section 1: this compound - A Potent Inhibitor of Class I and IIb HDACs
This compound has emerged as a potent inhibitor targeting multiple HDAC isoforms, specifically HDAC1, HDAC2, and HDAC6. Its activity profile suggests a broader application in contexts where simultaneous inhibition of these key enzymes is therapeutically advantageous.
Selectivity Profile
The inhibitory activity of this compound against various HDAC isoforms has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
Data sourced from commercially available information.[1][2]
Mechanism of Action and Therapeutic Potential
This compound is characterized as a DNA-targeting HDAC inhibitor. This dual mechanism, interfering with both epigenetic regulation and DNA integrity, contributes to its potent in vivo antitumor efficacy. A key aspect of its therapeutic potential lies in its ability to trigger antitumor immunity, suggesting its utility in immuno-oncology applications.[1] The inhibition of HDACs, particularly class I (HDAC1 and HDAC2), can lead to the re-expression of tumor suppressor genes and other genes involved in immune recognition.
Section 2: Hdac6-IN-33 - A Selective and Irreversible Inhibitor of HDAC6
In contrast to the broader activity of this compound, Hdac6-IN-33 demonstrates high selectivity as an irreversible inhibitor of HDAC6, a class IIb HDAC. This specificity makes it a valuable tool for dissecting the specific roles of HDAC6 in cellular processes and as a targeted therapeutic agent.
Selectivity Profile
The inhibitory activity of Hdac6-IN-33 is highly focused on HDAC6, with no significant activity observed against class I HDACs.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | No activity |
| HDAC2 | No activity |
| HDAC3 | No activity |
| HDAC4 | No activity |
| HDAC6 | 193 |
Data sourced from a 2023 publication in the Journal of Medicinal Chemistry and commercial suppliers.[3][4]
Mechanism of Action
Hdac6-IN-33 is a mechanism-based, irreversible inhibitor. It belongs to the difluoromethyl-1,3,4-oxadiazole class of compounds. The proposed mechanism involves the HDAC6 enzyme catalyzing the hydrolysis of the inhibitor, leading to a reactive intermediate that forms a covalent bond with the enzyme, thus causing irreversible inhibition. This tight-binding is achieved through a two-step slow-binding mechanism.[3][4]
Section 3: Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and standardized biochemical assays. Below are generalized methodologies representative of those used to obtain the selectivity data.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is a common method for determining the IC50 values of HDAC inhibitors.
Principle: The assay measures the activity of a specific recombinant human HDAC isoform on a fluorogenic substrate. The substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, and the resulting fluorescence is proportional to the HDAC activity.
Generalized Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound or Hdac6-IN-33) is prepared in assay buffer.
-
Enzyme Reaction: The recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6) is incubated with the test inhibitor at various concentrations in a microplate well.
-
Substrate Addition: The fluorogenic HDAC substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C.
-
Development: A developer solution, often containing a protease like trypsin, is added to stop the HDAC reaction and cleave the deacetylated substrate. The plate is incubated at room temperature to allow for the development of the fluorescent signal.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Section 4: Signaling Pathways and Logical Relationships
The inhibition of specific HDAC isoforms by these compounds perturbs distinct cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
This compound Signaling Pathway
Caption: this compound inhibits HDAC1, 2, and 6, and targets DNA, leading to increased histone acetylation, altered gene expression, and ultimately promoting antitumor immunity and apoptosis.
Hdac6-IN-33 Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 value of Hdac6-IN-33 against HDAC6.
Hdac6-IN-33 Mechanism of Irreversible Inhibition
Caption: The two-step mechanism of irreversible inhibition of HDAC6 by Hdac6-IN-33, involving initial reversible binding followed by covalent modification.
References
Hdac-IN-33 and its Impact on Protein Acetylation: A Technical Overview
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Hdac-IN-33." This guide, therefore, provides a comprehensive overview of the core principles of Histone Deacetylase (HDAC) inhibition and the subsequent impact on protein acetylation, drawing upon the broader class of HDAC inhibitors (HDACi). The mechanisms and effects described herein are representative of well-characterized HDACi and serve as a foundational understanding for researchers, scientists, and drug development professionals in the absence of specific data for this compound.
Introduction to Protein Acetylation and HDACs
Protein acetylation is a critical and reversible post-translational modification that plays a pivotal role in regulating numerous cellular processes. This process involves the addition of an acetyl group to the ε-amino group of lysine residues, a reaction catalyzed by Histone Acetyltransferases (HATs). Conversely, Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge of the lysine residue.[1][2] The dynamic interplay between HATs and HDACs maintains a delicate balance in the acetylation status of both histone and non-histone proteins, thereby influencing gene expression, cell cycle progression, DNA repair, and apoptosis.[1][3]
HDACs are a family of enzymes broadly categorized into four classes based on their homology to yeast proteins:[4]
-
Class I: HDACs 1, 2, 3, and 8, primarily localized in the nucleus.
-
Class II: Subdivided into Class IIa (HDACs 4, 5, 7, 9) and Class IIb (HDACs 6, 10), which can shuttle between the nucleus and cytoplasm.
-
Class III: The sirtuins (SIRT1-7), which are NAD+-dependent.
-
Class IV: HDAC11, which shares features with both Class I and II.
Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[5][6]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors are a class of small molecules that typically function by binding to the zinc ion within the catalytic domain of HDACs, thereby blocking their deacetylase activity.[7] This inhibition leads to an accumulation of acetylated histones and non-histone proteins, triggering a cascade of downstream cellular events.[2]
The primary consequence of HDAC inhibition on histones is the relaxation of chromatin structure.[1] The acetylation of lysine residues on histone tails neutralizes their positive charge, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This "euchromatin" state allows for greater accessibility of transcription factors and RNA polymerase to DNA, leading to the activation of gene expression.[2][8]
Impact on Protein Acetylation
The effects of HDAC inhibitors extend beyond histones to a multitude of non-histone proteins, profoundly influencing their function.
Histone Acetylation
HDAC inhibitors lead to a global increase in the acetylation of histone proteins, particularly at specific lysine residues on histones H3 and H4. This hyperacetylation is a hallmark of HDACi activity and is directly linked to the alteration of gene expression patterns.[7]
Non-Histone Protein Acetylation
A growing body of evidence highlights the critical role of HDACs in regulating the acetylation status and function of numerous non-histone proteins.[1][9] HDAC inhibition can affect:
-
Transcription Factors: Acetylation can modulate the stability, DNA binding affinity, and transcriptional activity of key transcription factors. For example, the tumor suppressor p53 is activated upon acetylation, leading to cell cycle arrest and apoptosis.[1][10]
-
Chaperone Proteins: The function of chaperone proteins like Hsp90 is regulated by its acetylation status. HDAC6 is known to deacetylate Hsp90, and its inhibition can disrupt Hsp90 function, leading to the degradation of client proteins involved in cancer cell survival.[2]
-
DNA Repair Proteins: Proteins involved in DNA damage repair, such as Ku70, are also targets of HDACs. Acetylation of Ku70 can impair its DNA binding activity, sensitizing cancer cells to DNA damaging agents.[9]
-
Cytoskeletal Proteins: HDAC6, a predominantly cytoplasmic HDAC, deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, affecting microtubule dynamics, cell migration, and cell-cell adhesion.
Quantitative Data on HDAC Inhibitor Activity
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%. The following table summarizes representative IC50 values for some well-characterized HDAC inhibitors against different HDAC isoforms.
| Inhibitor | Class I (nM) | Class IIa (nM) | Class IIb (nM) | HDAC8 (nM) | Reference |
| Trichostatin A (TSA) | Broad | Broad | Broad | Broad | [11] |
| Vorinostat (SAHA) | ~100-200 | ~200-500 | ~200-500 | ~100-200 | [12] |
| Romidepsin | <10 | <20 | <20 | <10 | [13] |
| Entinostat (MS-275) | ~100-500 | >1000 | >1000 | >1000 | [13] |
| RG2833 | Data not available | Data not available | Data not available | Data not available | [14] |
Note: IC50 values can vary depending on the assay conditions and the specific HDAC isoform being tested.
Experimental Protocols
The evaluation of HDAC inhibitors and their impact on protein acetylation involves a variety of in vitro and cell-based assays.
In Vitro HDAC Inhibition Assay
Objective: To determine the IC50 of a compound against purified HDAC enzymes.
Methodology:
-
Recombinant human HDAC enzyme is incubated with a fluorogenic acetylated peptide substrate and varying concentrations of the test compound.
-
The deacetylase reaction is allowed to proceed for a defined period.
-
A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence intensity is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Protein Acetylation
Objective: To assess the effect of an HDAC inhibitor on the acetylation levels of specific histone and non-histone proteins in cells.
Methodology:
-
Cells are treated with the HDAC inhibitor or a vehicle control for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated forms of the protein of interest (e.g., acetyl-H3, acetyl-tubulin) and total protein as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
Cell-Based HDAC Activity Assay
Objective: To measure the intracellular activity of HDACs in the presence of an inhibitor.
Methodology:
-
Cells are treated with varying concentrations of the HDAC inhibitor.
-
A cell-permeable, fluorogenic HDAC substrate is added to the cells.
-
Intracellular HDACs deacetylate the substrate.
-
A cell lysis buffer containing a developer is added, which releases the fluorescent moiety from the deacetylated substrate.
-
Fluorescence is measured to determine the level of HDAC activity.[14]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the association of acetylated histones with specific gene promoters.
Methodology:
-
Cells are treated with an HDAC inhibitor or vehicle.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is sheared into smaller fragments.
-
An antibody specific for an acetylated histone (e.g., acetyl-H3K9) is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is used to quantify the amount of a specific gene promoter that was co-immunoprecipitated with the acetylated histone.[7]
Signaling Pathways and Experimental Workflows
The inhibition of HDACs triggers a multitude of signaling pathways that ultimately lead to cellular responses such as cell cycle arrest, apoptosis, and differentiation.
Caption: Signaling pathways affected by HDAC inhibition.
Caption: Experimental workflow for evaluating this compound.
Conclusion
HDAC inhibitors represent a promising class of therapeutic agents that function by modulating the acetylation status of a wide array of cellular proteins. By inducing hyperacetylation of histones and non-histone proteins, these compounds can alter gene expression, inhibit cell proliferation, and induce apoptosis in diseased cells. While specific data for "this compound" is not currently available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the potential impact of this and other novel HDAC inhibitors on protein acetylation and cellular function. Further research will be necessary to elucidate the specific isoform selectivity, potency, and therapeutic potential of this compound.
References
- 1. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]
Investigating the Downstream Effects of Hdac-IN-33: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-33 is a potent inhibitor of histone deacetylases (HDACs), demonstrating significant activity against HDAC1, HDAC2, and HDAC6. This technical guide provides a comprehensive overview of the currently available data on the downstream effects of this compound. The compound exhibits robust anti-proliferative properties in tumor cells and has shown noteworthy anti-tumor efficacy in in-vivo models. A key aspect of its mechanism of action appears to be the induction of anti-tumor immunity. This document summarizes the inhibitory activity of this compound, and while detailed experimental protocols and specific downstream signaling pathway analyses are not extensively available in the public domain, this guide presents the foundational knowledge and visualizes the general pathways influenced by HDAC inhibition to facilitate further research and drug development efforts.
Core Inhibitory Activity of this compound
This compound has been characterized as a potent inhibitor of Class I and Class IIb HDAC enzymes. The half-maximal inhibitory concentrations (IC50) have been determined against specific isoforms, providing a quantitative measure of its potency.
| Target | IC50 (nM)[1][2][3][4][5][6] |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
General Downstream Effects of HDAC Inhibition
While specific downstream data for this compound is limited, the known consequences of inhibiting its primary targets—HDAC1, HDAC2, and HDAC6—provide a strong basis for understanding its potential biological effects. These effects broadly fall into three main categories: cell cycle regulation, apoptosis induction, and modulation of the immune response.
Cell Cycle Arrest
Inhibition of HDAC1 and HDAC2 is well-documented to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is often mediated by the increased expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. The hyperacetylation of histones at the promoter regions of these genes leads to a more open chromatin structure, facilitating their transcription.
Caption: this compound mediated G1/S cell cycle arrest pathway.
Induction of Apoptosis
HDAC inhibitors can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are common mechanisms. Furthermore, hyperacetylation of non-histone proteins, such as p53, can enhance their pro-apoptotic functions.
Caption: General pathway for apoptosis induction by HDAC inhibitors.
Triggering Antitumor Immunity
A significant finding for this compound is its ability to trigger antitumor immunity.[1][4][5][6][7] Inhibition of HDACs, particularly HDAC6, can enhance the immunogenicity of tumor cells. This can occur through several mechanisms, including the upregulation of Major Histocompatibility Complex (MHC) molecules, leading to better antigen presentation to T cells, and the increased expression of natural killer (NK) cell activating ligands.
Caption: Mechanism of this compound in enhancing antitumor immunity.
Experimental Protocols (General)
While specific protocols for this compound are not publicly detailed, standard assays are employed to evaluate the downstream effects of HDAC inhibitors.
HDAC Enzyme Activity Assay
-
Principle: A fluorogenic peptide substrate derived from p53 (RHKK(Ac)AMC) is used for HDAC1, HDAC2, and HDAC6. Deacetylation by the HDAC enzyme allows for cleavage by a developing agent, releasing a fluorescent signal.
-
Procedure Outline:
-
Recombinant human HDAC enzyme is incubated with the test compound (this compound) at various concentrations.
-
The fluorogenic substrate is added, and the reaction is incubated at 37°C.
-
A developer solution (e.g., containing trypsin) is added to stop the reaction and cleave the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curve.
-
Cell Proliferation Assay
-
Principle: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
Procedure Outline (using MTT assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Western Blot Analysis
-
Principle: To detect changes in the protein levels of key downstream targets of HDAC inhibition.
-
Procedure Outline:
-
Cells are treated with this compound for a specified time.
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Caspase-3, etc.) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Conclusion and Future Directions
This compound is a promising HDAC inhibitor with potent activity against HDAC1, HDAC2, and HDAC6. Its demonstrated anti-proliferative effects and, notably, its ability to trigger anti-tumor immunity, make it an interesting candidate for further preclinical and potentially clinical development. However, a significant gap exists in the publicly available, detailed characterization of its downstream effects.
Future research should focus on:
-
Comprehensive Proteomic and Transcriptomic Analyses: To identify the full spectrum of genes and proteins whose expression or acetylation status is altered by this compound.
-
Detailed In-Vivo Studies: To elucidate the specific immune cell populations and cytokine profiles that are modulated by this compound in the tumor microenvironment.
-
Elucidation of Specific Signaling Pathways: To move beyond the general effects of HDAC inhibition and map the precise signaling cascades affected by this specific molecule.
The generation and publication of such data will be crucial for a complete understanding of this compound's mechanism of action and for guiding its rational development as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10011611B2 - Histone deacetylase inhibitors and methods for use thereof - Google Patents [patents.google.com]
- 5. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 7. Requirement for the histone deacetylase Hdac3 for the inflammatory gene expression program in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Vorinostat (SAHA) in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a representative histone deacetylase (HDAC) inhibitor, and its application in cancer cell line research. It covers its mechanism of action, quantitative data on its activity, key signaling pathways it modulates, and detailed protocols for relevant in vitro experiments.
Introduction to Vorinostat (SAHA)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] The dysregulation of HDAC activity is a common feature in many cancers, leading to the repression of tumor suppressor genes and uncontrolled cell proliferation. HDAC inhibitors have emerged as a promising class of anti-cancer agents that can reverse these aberrant epigenetic changes.[2]
Vorinostat (SAHA) is a potent, orally active, pan-HDAC inhibitor that targets class I, II, and IV HDACs.[3][4] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[3] Its broad inhibitory activity and well-documented effects in various cancer models make it an important tool compound for cancer research and a benchmark for the development of new epigenetic drugs.[2][5]
Mechanism of Action
Vorinostat exerts its anti-tumor effects primarily through the inhibition of HDAC enzymes. Its hydroxamic acid moiety chelates the zinc ion located in the catalytic active site of HDACs, blocking substrate access.[3][4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[5] The consequences of HDAC inhibition by Vorinostat are multifaceted and include:
-
Alteration of Gene Expression: Re-expression of silenced tumor suppressor genes (e.g., p21) and other genes that regulate critical cellular processes.[5]
-
Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1/S or G2/M phase.[6]
-
Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]
-
Inhibition of Angiogenesis and Metastasis: Downregulation of factors involved in blood vessel formation and cancer cell invasion.[6]
Quantitative Data: In Vitro Activity of Vorinostat
The inhibitory activity of Vorinostat has been quantified against both isolated HDAC enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme/Cell Line | Cancer Type | IC50 Value | Reference |
| HDAC Enzymes | |||
| HDAC1 | - | 10 nM | [8] |
| HDAC3 | - | 20 nM | [8] |
| Cancer Cell Lines | |||
| HH | Cutaneous T-Cell Lymphoma | 0.146 µM | [9] |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 µM | [9] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 µM | [8][10] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 µM | [8][10] |
| DU145 | Prostate Cancer | Not specified, effective dose-dependent apoptosis | [11] |
| MCF-7 | Breast Cancer (Luminal) | 0.75 µM | [8] |
| T47D | Breast Cancer (Luminal) | Dose-dependent apoptosis observed | [6] |
| MDA-MB-231 | Breast Cancer (TNBC) | Dose-dependent apoptosis observed | [6] |
| SKBr-3 | Breast Cancer (ER-negative) | Induces differentiation | [8] |
| Multiple Myeloma Cells | Multiple Myeloma | 1 µM (induces apoptosis) | [8] |
Key Signaling Pathways Modulated by Vorinostat
Vorinostat induces apoptosis in cancer cells through multiple signaling cascades. A key pathway affected in prostate cancer is the Akt/FOXO3a signaling axis.[11]
Normally, the serine/threonine kinase Akt (Protein Kinase B) is activated by survival signals, and it proceeds to phosphorylate and inactivate the transcription factor FOXO3a by sequestering it in the cytoplasm.[11] In its active, non-phosphorylated state, FOXO3a translocates to the nucleus and upregulates the expression of pro-apoptotic genes, such as members of the Bcl-2 family (e.g., Bim) and the death receptor ligand FasL.[11]
Studies have shown that Vorinostat treatment in prostate cancer cells leads to a reduction in the phosphorylation of both Akt and FOXO3a.[11] This inhibition of Akt activity allows FOXO3a to remain active, translocate to the nucleus, and initiate the transcription of its pro-apoptotic target genes, ultimately leading to programmed cell death.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Vorinostat on cancer cell lines.
Cell Viability - MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[12] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of Vorinostat in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[13]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
HDAC Activity Assay
This fluorometric assay measures the enzymatic activity of HDACs in cell extracts.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with an HDAC source (e.g., nuclear extract). Deacetylation by HDACs allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity.
Protocol:
-
Nuclear Extract Preparation: Grow cells to 80-90% confluency and treat with Vorinostat or vehicle control. Harvest cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols. Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Standard Curve: Prepare a standard curve using a deacetylated standard provided in a commercial assay kit (e.g., from Merck Millipore or Cayman Chemical).[14][15]
-
Reaction Setup: In a black 96-well plate, add HDAC assay buffer, your nuclear extract sample (e.g., 10-20 µg of protein), and a negative control (e.g., Trichostatin A, a known HDAC inhibitor) to the appropriate wells.[14]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 1-3 hours).[15]
-
Development: Stop the HDAC reaction and initiate the fluorescent signal by adding a developer solution containing Trichostatin A (to halt further deacetylation). Incubate at room temperature or 37°C for 15-30 minutes.[15][16]
-
Fluorescence Reading: Measure fluorescence using a microplate fluorometer with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Subtract background fluorescence and quantify HDAC activity by comparing sample readings to the standard curve. Express activity relative to the total protein amount (e.g., pmol/min/mg).
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.[17]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Protocol:
-
Cell Lysis: Treat cells with Vorinostat for various time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-Akt, anti-p-FOXO3a, and a loading control like anti-β-actin) overnight at 4°C.[11][18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. The appearance of cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) indicates apoptosis activation.[19] A decrease in the p-Akt/total Akt ratio suggests pathway inhibition.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor | Semantic Scholar [semanticscholar.org]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. atcc.org [atcc.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Hdac-IN-33 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-33 is a potent histone deacetylase (HDAC) inhibitor with significant anti-tumor properties. It functions as a dual-action agent, not only by directly inhibiting HDAC enzymes but also by targeting the DNA minor groove. This innovative mechanism contributes to its potent antiproliferative effects and its ability to trigger a robust anti-tumor immune response.[1][2] These application notes provide detailed protocols for utilizing this compound in a cell culture setting to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exhibits potent inhibitory activity against Class I HDACs, specifically HDAC1 and HDAC2, as well as the Class IIb HDAC6.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5][6]
Furthermore, this compound is designed as a benzimidazole-hydroxamate hybrid, enabling it to bind to the DNA minor groove. This dual-targeting approach is believed to contribute to its enhanced anti-tumor efficacy.[1][2] A key aspect of this compound's mechanism is its ability to modulate the tumor immune microenvironment. It has been shown to promote antigen presentation, activate T cells, inhibit the recruitment of regulatory T cells (Tregs), and encourage the polarization of tumor-infiltrating macrophages towards an anti-tumor M1 phenotype.[1][2]
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
This data is derived from in vitro enzymatic assays.[1]
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HEL | Human Erythroleukemia | 80 |
| K562 | Chronic Myelogenous Leukemia | 120 |
| A549 | Lung Cancer | 150 |
| HCT116 | Colon Cancer | 180 |
| B16-F10 | Murine Melanoma | 210 |
IC50 values were determined after 72 hours of treatment using a standard cell viability assay.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis of Histone Acetylation
This protocol is to assess the effect of this compound on the acetylation levels of histones.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using software such as FlowJo to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Caption: Immunomodulatory effects of this compound on the tumor microenvironment.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-33: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hdac-IN-33, a potent histone deacetylase (HDAC) inhibitor, for its application in in vitro research. This document includes detailed protocols for key experiments, quantitative data on its biological activity, and an exploration of its mechanism of action, including its role in modulating signaling pathways relevant to cancer therapy.
Introduction
This compound is a novel benzimidazole-hydroxamate hybrid compound that functions as a potent inhibitor of Class I and IIb histone deacetylases. It exhibits significant antiproliferative activity against a range of cancer cell lines and has been shown to trigger antitumor immunity, making it a compound of interest for cancer research and drug development. This document provides the necessary information for the effective in vitro use of this compound. In the primary literature, this compound is also referred to as compound 9l , and is often discussed alongside a structurally similar and equally potent compound, 9k .
Mechanism of Action
This compound exerts its biological effects through the inhibition of histone deacetylases, specifically HDAC1, HDAC2, and HDAC6.[1][2] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This altered chromatin state can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells.
Furthermore, this compound is designed as a DNA-targeting HDAC inhibitor, incorporating a DNA-binding fragment.[1][2] This dual-targeting approach is believed to contribute to its potent antitumor activity.[1] Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor immune microenvironment by promoting antigen presentation and activating T cells.[1][2]
Quantitative Data
In Vitro HDAC Inhibition
This compound is a potent inhibitor of HDAC1, HDAC2, and HDAC6, with IC50 values in the nanomolar range.
| Enzyme | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
Table 1: In vitro inhibitory activity of this compound against HDAC1, HDAC2, and HDAC6. Data sourced from MedchemExpress.[1][2]
Antiproliferative Activity
This compound and the related compound 9k have demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The GI50 (50% growth inhibition) values are summarized below.
| Cell Line | Cancer Type | This compound (9l) GI50 (μM) | Compound 9k GI50 (μM) |
| HEL | Erythroleukemia | 0.04 ± 0.01 | 0.05 ± 0.01 |
| MV-4-11 | Acute Myeloid Leukemia | 0.06 ± 0.01 | 0.05 ± 0.01 |
| K562 | Chronic Myeloid Leukemia | 0.12 ± 0.02 | 0.09 ± 0.01 |
| HCT116 | Colon Carcinoma | 0.15 ± 0.02 | 0.13 ± 0.02 |
| A549 | Lung Carcinoma | 0.18 ± 0.03 | 0.16 ± 0.02 |
Table 2: Antiproliferative activity of this compound (9l) and compound 9k against various human cancer cell lines. Data presented as the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
In Vitro Antiproliferation Assay (MTT Assay)
This protocol describes the determination of the antiproliferative activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HEL, MV-4-11, K562, HCT116, A549)
-
Complete cell culture medium (specific to cell line)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the this compound concentration.
Workflow for the in vitro antiproliferation (MTT) assay.
Western Blot Analysis for Histone and Tubulin Acetylation
This protocol details the use of Western blotting to assess the effect of this compound on the acetylation of its target proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and a chemiluminescence imaging system.
General workflow for Western blot analysis.
Signaling Pathway Modulation
This compound has been shown to modulate signaling pathways involved in antitumor immunity. A key aspect of this is its ability to enhance the presentation of tumor antigens to the immune system.
Key Findings:
-
Upregulation of MHC Class I: Treatment with this compound can lead to an increase in the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. This enhances the ability of cytotoxic T lymphocytes (CTLs) to recognize and kill tumor cells.
-
Modulation of PD-L1 Expression: The effect of HDAC inhibitors on Programmed Death-Ligand 1 (PD-L1) expression can be context-dependent. In some cancer models, HDAC inhibition has been shown to upregulate PD-L1 expression, which could potentially be a resistance mechanism. However, this also provides a rationale for combination therapies with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.[3][4] The dual-targeting nature of this compound may influence this pathway in a unique manner that warrants further investigation.
Signaling pathway affected by this compound.
Conclusion
This compound is a potent, dual-targeting HDAC inhibitor with significant potential for in vitro cancer research. The provided protocols and data serve as a starting point for investigating its efficacy and mechanism of action in various cancer models. Further research into its effects on the tumor microenvironment and in combination with other anticancer agents is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase as a Valuable Predictive Biomarker and Therapeutic Target in Immunotherapy for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibition Upregulates PD-1 Ligands in Melanoma and Augments Immunotherapy with PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-32 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones, HDACs lead to a more compact chromatin structure, generally resulting in transcriptional repression.[2][4] In various diseases, including cancer, neurological disorders, and inflammatory conditions, the activity of certain HDACs is dysregulated.[1][5][6] Small molecule inhibitors of HDACs have emerged as a promising therapeutic strategy, with several compounds approved for clinical use and many more under investigation.[1][7][8]
These application notes provide a comprehensive protocol for the in vivo evaluation of Hdac-IN-32, a novel histone deacetylase inhibitor. The following sections detail the compound's mechanism of action, essential protocols for animal studies, and data presentation guidelines to facilitate reproducible and robust preclinical research.
Mechanism of Action
Hdac-IN-32 is a potent inhibitor of class I and class IIb histone deacetylases. Its primary mechanism involves binding to the zinc-containing active site of these enzymes, thereby preventing the deacetylation of histone and non-histone protein substrates.[7][8] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[2][4] Beyond histone modifications, Hdac-IN-32 can also affect the acetylation status and function of various non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and DNA repair.[4][9]
Signaling Pathway
References
- 1. A review of Histone Deacetylase inhibitors and their application in veterinary medicine [huveta.hu]
- 2. quora.com [quora.com]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. High-Contrast PET Imaging with [18F]NT160, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-33: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-33 is a potent histone deacetylase (HDAC) inhibitor with significant potential in oncology research. Exhibiting inhibitory activity against Class I HDACs, specifically HDAC1 and HDAC2, as well as the Class IIb HDAC6, this compound has demonstrated robust anti-proliferative effects in various cancer models. Its mechanism of action extends beyond direct tumor cell cytotoxicity, as it has been shown to modulate the tumor microenvironment and trigger anti-tumor immunity. These characteristics make this compound a compelling candidate for further investigation as a monotherapy or in combination with other anti-cancer agents.
These application notes provide a summary of the known biological activities of this compound, detailed protocols for its use in key in vitro and in vivo oncology experiments, and visualizations of the signaling pathways it perturbs.
Biochemical Profile of this compound
This compound is a potent inhibitor of HDAC1, HDAC2, and HDAC6.[1] The inhibitory concentrations (IC50) for these enzymes are summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
Table 1: Inhibitory activity of this compound against specific HDAC isoforms. [1]
Applications in Oncology Research
This compound has demonstrated significant anti-tumor effects in both in vitro and in vivo settings. Its applications in oncology research include:
-
Inhibition of Cancer Cell Proliferation: this compound effectively suppresses the growth of various cancer cell lines.
-
Induction of Apoptosis: This inhibitor can trigger programmed cell death in tumor cells.
-
Modulation of the Immune System: this compound has been shown to promote antigen presentation and activate T cells, thereby stimulating an anti-tumor immune response.[1]
-
In Vivo Anti-tumor Efficacy: Studies in animal models have confirmed the ability of this compound to inhibit tumor growth.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an oncology research setting.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HEL, B16-F10)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol describes how to assess the effect of this compound on proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p21, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Western Blot Experimental Workflow
Caption: General workflow for Western Blot analysis.
In Vivo Tumor Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice or NOD/SCID mice)
-
Cancer cell line (e.g., HEL human leukemia cells)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers
-
Syringes and needles
Protocol:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
In Vivo Xenograft Study Workflow
References
Application Notes and Protocols for Western Blot Analysis of Hdac-IN-33 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of acetylation plays a crucial role in the epigenetic regulation of gene expression and can induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[1][2][3] Hdac-IN-33 is a novel HDAC inhibitor whose specific effects and molecular targets are under investigation.
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on protein expression and post-translational modifications. The provided methodologies are based on established protocols for other well-characterized HDAC inhibitors and serve as a comprehensive guide for researchers.
Data Presentation: Expected Outcomes of this compound Treatment
Treatment of cells with HDAC inhibitors typically results in quantifiable changes in the expression and acetylation levels of key proteins involved in cell cycle regulation and apoptosis. The following tables summarize expected quantitative data based on studies with other HDAC inhibitors and provide a framework for presenting results from this compound experiments.
Table 1: Expected Changes in Key Cell Cycle Regulatory Proteins
| Protein | Expected Change in Expression after this compound Treatment | Loading Control |
| p21WAF1/CIP1 | Increase | β-actin or GAPDH |
| Cyclin A | Decrease | β-actin or GAPDH |
| Acetyl-p53 | Increase | Total p53 |
Table 2: Expected Changes in Key Apoptosis-Related Proteins
| Protein | Expected Change in Expression after this compound Treatment | Loading Control |
| Cleaved Caspase-3 | Increase | Total Caspase-3 or β-actin |
| Bcl-2 | Decrease | β-actin or GAPDH |
| Acetyl-Histone H3 | Increase | Total Histone H3 |
| Acetyl-Histone H4 | Increase | Total Histone H4 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 12, 24, 48 hours).
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: For adherent cells, use a cell scraper to detach the cells in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system or X-ray film.
Table 3: Recommended Primary Antibodies and Dilutions
| Primary Antibody | Supplier | Recommended Dilution |
| Acetyl-Histone H3 (Lys9) | Cell Signaling Technology | 1:1000 |
| Acetyl-Histone H4 (Lys8) | Abcam | 1:1000 |
| p21WAF1/CIP1 | Santa Cruz Biotechnology | 1:500 |
| Cleaved Caspase-3 | Cell Signaling Technology | 1:1000 |
| β-actin | Sigma-Aldrich | 1:5000 |
| GAPDH | Cell Signaling Technology | 1:5000 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and the experimental workflow for Western blot analysis.
Caption: General signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for Western blotting.
References
Hdac-IN-33: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Hdac-IN-33, a potent histone deacetylase (HDAC) inhibitor.
Introduction
This compound is a powerful inhibitor of histone deacetylases, demonstrating significant activity against HDAC1, HDAC2, and HDAC6.[1][2] Its ability to modulate the epigenetic landscape through the inhibition of these enzymes makes it a valuable tool for research in oncology and immunology. This compound has been shown to possess potent anti-proliferative and anti-tumor activities, and it plays a role in activating anti-tumor immunity.[1] This document outlines the solubility of this compound, provides protocols for its preparation and use in common in vitro experiments, and details the key signaling pathways it affects.
Quantitative Data
The inhibitory activity of this compound against specific HDAC isoforms has been quantified and is summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 24[1][2] |
| HDAC2 | 46[1][2] |
| HDAC6 | 47[1][2] |
Caption: Table 1. IC50 values of this compound for HDAC1, HDAC2, and HDAC6.
Solubility and Preparation of Stock Solutions
To ensure accurate and reproducible experimental results, proper handling and preparation of this compound are crucial.
Solubility:
While specific solubility data for this compound in a range of solvents is not extensively published, compounds of this class are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3]
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of this compound powder using an analytical balance. The molecular weight of this compound is 367.44 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you would need 3.6744 mg of the compound.
-
Aseptically add the appropriate volume of anhydrous DMSO to the this compound powder. For example, add 1 mL of DMSO to 3.6744 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Experimental Protocols
The following are generalized protocols for common in vitro assays to assess the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell-Based Proliferation Assay
This protocol outlines the steps to determine the anti-proliferative effects of this compound on a cancer cell line.
Workflow for Cell-Based Proliferation Assay:
Caption: Workflow for a cell-based proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).
Western Blot for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and HDAC inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative change in histone acetylation.
Signaling Pathways
HDAC inhibitors, including this compound, exert their effects by modulating various cellular signaling pathways. The primary mechanism involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[4][5] This has downstream effects on gene expression, cell cycle progression, apoptosis, and immune responses.[4][6]
HDAC Inhibition and Downstream Effects:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat in Combination with Bortezomib: A Synergistic Approach in Cancer Therapy
Application Note
Introduction
Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents that modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in tumor cells. While the novel HDAC inhibitor Hdac-IN-33 is currently under investigation, extensive research on other well-characterized HDAC inhibitors provides valuable insights into their therapeutic potential in combination regimens. This document will focus on the pan-HDAC inhibitor, Panobinostat, as a representative agent with a similar inhibitory profile to this compound (targeting HDAC1, HDAC2, and HDAC6), in combination with the proteasome inhibitor, Bortezomib. This combination has demonstrated significant synergistic anti-tumor activity in various cancer models, offering a compelling rationale for its clinical development.[1][2][3]
Mechanism of Synergistic Action
The combination of Panobinostat and Bortezomib exerts a powerful synergistic anti-cancer effect by dually targeting two critical cellular protein degradation pathways: the proteasome and the aggresome.[1][3][4]
-
Bortezomib's Role: As a proteasome inhibitor, Bortezomib blocks the function of the proteasome, the primary cellular machinery for degrading ubiquitinated proteins. This leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and triggering the Unfolded Protein Response (UPR).[2][5]
-
Panobinostat's Role: Panobinostat, by inhibiting HDAC6, disrupts the aggresome pathway, an alternative mechanism for clearing protein aggregates.[3][4] HDAC6 is crucial for the transport of ubiquitinated protein aggregates along microtubules to the aggresome for eventual lysosomal degradation.[3] Inhibition of HDAC6 by Panobinostat leads to the hyperacetylation of α-tubulin, impairing this transport process.[4]
-
Synergy: The simultaneous blockade of both the proteasome and aggresome pathways by Bortezomib and Panobinostat, respectively, results in a massive accumulation of toxic ubiquitinated proteins, overwhelming the cell's protein clearance capacity. This heightened and sustained ER stress ultimately triggers robust apoptosis (programmed cell death) in cancer cells.[1][2][3][5]
Data Presentation
Table 1: In Vitro Synergistic Activity of Panobinostat and Bortezomib in Renal Cancer Cell Lines [2]
| Cell Line | Drug Combination | Combination Index (CI)* |
| Caki-1 | Panobinostat + Bortezomib | <1 (Synergistic) |
| ACHN | Panobinostat + Bortezomib | <1 (Synergistic) |
| 769-P | Panobinostat + Bortezomib | <1 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of Panobinostat and Bortezomib Combination in a Renal Cancer Xenograft Model [6]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Panobinostat | 2 mg/kg | Significant |
| Bortezomib | 60 µg/kg | Significant |
| Panobinostat + Bortezomib | 2 mg/kg + 60 µg/kg | Significantly greater than single agents |
Mandatory Visualization
Caption: Synergistic mechanism of Panobinostat and Bortezomib.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is to determine the synergistic cytotoxic effect of Panobinostat and Bortezomib on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., Caki-1, ACHN, 769-P)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Panobinostat (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Panobinostat and Bortezomib, both alone and in combination, in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the Combination Index (CI) using software like CompuSyn to assess synergy.
-
2. Western Blot Analysis for Apoptosis Markers
This protocol is to assess the induction of apoptosis by detecting key apoptotic proteins.
-
Materials:
-
Cancer cells treated as in the cell viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-GRP78, anti-HSP70, anti-acetylated-α-tubulin, anti-ubiquitin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
3. In Vivo Xenograft Tumor Model
This protocol is to evaluate the in vivo anti-tumor efficacy of the combination therapy.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cells (e.g., Caki-1).
-
Matrigel.
-
Panobinostat (formulated for in vivo use).
-
Bortezomib (formulated for in vivo use).
-
Calipers.
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Panobinostat alone, Bortezomib alone, Panobinostat + Bortezomib).
-
Administer the drugs according to the predetermined schedule and dosage (e.g., Panobinostat 2 mg/kg and Bortezomib 60 µg/kg, intraperitoneally, 5 days a week for 2 weeks).[6]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
Mandatory Visualization
Caption: Experimental workflow for evaluating Panobinostat and Bortezomib combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Panobinostat synergizes with bortezomib to induce endoplasmic reticulum stress and ubiquitinated protein accumulation in renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panobinostat synergizes with bortezomib to induce endoplasmic reticulum stress and ubiquitinated protein accumulation in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring HDAC Inhibition with Hdac-IN-33
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation leads to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3]
Hdac-IN-33 is a novel small molecule inhibitor of histone deacetylases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to measure HDAC inhibition. The following protocols describe standard in vitro methods for determining the potency and selectivity of this compound against various HDAC isoforms.
Mechanism of Action
HDAC inhibitors, such as this compound, typically function by binding to the active site of HDAC enzymes.[4] The core mechanism involves the chelation of a zinc ion (Zn2+) that is essential for the catalytic activity of most HDACs (Classes I, II, and IV).[5] By blocking the active site, the inhibitor prevents the deacetylase from removing acetyl groups from its substrates. This leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression and can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis.[2][6]
Caption: General mechanism of HDAC inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound was determined against a panel of recombinant human HDAC isoforms using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | Class | IC50 (nM) for this compound |
| HDAC1 | I | 10 |
| HDAC2 | I | 12 |
| HDAC3 | I | 20 |
| HDAC8 | I | 150 |
| HDAC4 | IIa | >10,000 |
| HDAC5 | IIa | >10,000 |
| HDAC6 | IIb | 15 |
| HDAC7 | IIa | >10,000 |
| HDAC9 | IIa | >10,000 |
| HDAC10 | IIb | 50 |
| HDAC11 | IV | 75 |
Note: The data presented here for "this compound" is based on the known pan-HDAC inhibitor, Vorinostat (SAHA), for illustrative purposes.[3] Researchers should generate their own data for the specific compound of interest.
Experimental Protocols
Two common methods for measuring HDAC inhibition are the fluorometric and colorimetric assays. Both are adaptable for high-throughput screening.
Protocol 1: Fluorometric HDAC Inhibition Assay
This protocol provides a method to determine the IC50 value of this compound using a commercially available fluorometric HDAC assay kit. The assay is based on the deacetylation of a fluorogenic substrate by the HDAC enzyme.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM). Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" blank.
-
Enzyme preparation: Dilute the recombinant HDAC enzyme to the desired working concentration in cold Assay Buffer.
-
Assay reaction:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted this compound or control solutions to the appropriate wells.
-
Add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Start the reaction: Add 50 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop signal: Add 50 µL of the Developer solution to all wells. This stops the HDAC reaction and allows the fluorophore to be generated from the deacetylated substrate.
-
Incubate: Incubate at room temperature for 15 minutes.
-
Measure fluorescence: Read the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data analysis:
-
Subtract the average fluorescence of the "no enzyme" blank from all other readings.
-
Determine the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Experimental workflow for the fluorometric HDAC inhibition assay.
Protocol 2: Colorimetric HDAC Inhibition Assay
This protocol utilizes an ELISA-like format to measure HDAC activity. An acetylated histone substrate is bound to the wells of a microplate. Active HDACs deacetylate the substrate, and the remaining acetylated histones are detected with a specific antibody.
Materials:
-
HDAC assay kit (colorimetric) with pre-coated 96-well strips
-
Nuclear extracts or purified HDAC enzymes
-
Assay Buffer
-
Wash Buffer
-
Capture Antibody
-
Detection Antibody (HRP-conjugated)
-
Colorimetric Substrate (e.g., TMB)
-
Stop Solution (e.g., 1M H2SO4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plate reader (absorbance at 450 nm)
Procedure:
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in Assay Buffer.
-
Reaction setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 5 µL of diluted this compound or controls.
-
Add 10 µL of nuclear extract or purified HDAC enzyme.
-
-
Incubate: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Wash: Aspirate the reaction mixture and wash each well three times with 150 µL of Wash Buffer.
-
Add capture antibody: Add 50 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash: Repeat the wash step as in step 4.
-
Add detection antibody: Add 50 µL of diluted HRP-conjugated Detection Antibody and incubate at room temperature for 30 minutes.
-
Wash: Repeat the wash step, washing a total of four times.
-
Develop color: Add 100 µL of Colorimetric Substrate to each well and incubate at room temperature for 5-15 minutes, or until color develops.
-
Stop reaction: Add 50 µL of Stop Solution to each well.
-
Measure absorbance: Read the absorbance at 450 nm. The signal is inversely proportional to HDAC activity.
-
Data analysis: Calculate the percent inhibition and determine the IC50 value as described in the fluorometric assay protocol.
Signaling Pathway
HDAC inhibitors can influence multiple signaling pathways. One of the most well-documented effects is the induction of cell cycle arrest, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.
Caption: Simplified pathway of p21-mediated cell cycle arrest induced by HDAC inhibition.
Conclusion
The protocols and data presented provide a framework for characterizing the inhibitory activity of this compound. These assays can be used for primary screening, determining IC50 values, and profiling selectivity against different HDAC isoforms. The adaptability of these methods allows for their integration into various stages of the drug discovery and development pipeline. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and reagents.
References
Troubleshooting & Optimization
Hdac-IN-33 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Hdac-IN-33.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Histone Deacetylase (HDAC) enzymes. Specifically, it targets Class I and IIb HDACs, with known inhibitory activity against HDAC1, HDAC2, and HDAC6. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to an increase in histone acetylation, which alters chromatin structure and modulates gene expression, ultimately impacting cellular processes such as cell cycle progression and apoptosis.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its IC50 values, a good starting point for cell-based assays is in the range of 100 nM to 1 µM. For biochemical assays with purified enzymes, concentrations ranging from 10 nM to 500 nM are recommended for initial experiments. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.
Q4: What are the known off-target effects of this compound?
A4: While this compound shows selectivity for HDAC1, HDAC2, and HDAC6, the possibility of off-target effects should be considered, as is the case with many small molecule inhibitors.[1] Some HDAC inhibitors have been shown to interact with other zinc-dependent enzymes.[1] To mitigate and understand potential off-target effects, it is recommended to include appropriate controls in your experiments, such as using a structurally distinct HDAC inhibitor with a similar target profile or employing genetic knockdown/knockout of the target HDACs to validate the observed phenotypes.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Question: I am observing significant variability in the IC50 values for this compound in my cell-based assays. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number and Health: Ensure you are using cells within a consistent and low passage number range. Cellular responses to HDAC inhibitors can change with prolonged culturing. Monitor cell health and viability to ensure consistency.
-
Cell Seeding Density: Variations in the initial number of cells seeded can affect the outcome of the assay.[2][3] Optimize and strictly adhere to a standardized seeding density for all experiments.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The duration of inhibitor treatment can significantly impact the apparent IC50 value. Optimize and maintain a consistent incubation time for all assays.
-
Reagent Variability: Use reagents from the same lot or batch whenever possible to minimize variability.
-
Issue 2: Evidence of compound precipitation in cell culture media.
-
Question: I noticed a precipitate forming after adding my this compound working solution to the cell culture medium. How can I address this?
-
Answer: Precipitation of the compound can lead to inaccurate dosing and experimental results. Here are some solutions:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is not too high in the final assay volume. A final concentration of less than 0.1% is generally well-tolerated and less likely to cause precipitation.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound working solution can sometimes improve solubility.
-
Serial Dilutions: Prepare serial dilutions of your working solution in the assay medium rather than adding a highly concentrated solution directly to the final volume.
-
Solubility in Media: Some components of cell culture media, particularly serum proteins, can affect the solubility of small molecules. You may need to assess the solubility of this compound in your specific media formulation.
-
Issue 3: No significant increase in histone acetylation observed by Western blot.
-
Question: I treated my cells with this compound, but I am not seeing the expected increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) via Western blotting. What should I check?
-
Answer: Several factors could contribute to this issue:
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to induce a detectable change. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Poor Antibody Quality: The primary antibody against the acetylated histone may not be specific or sensitive enough. Ensure you are using a validated antibody and consider trying a different clone or supplier.
-
Inefficient Protein Extraction: Histones are nuclear proteins and require specific extraction protocols. Ensure your lysis buffer is suitable for nuclear protein extraction and consider using a histone-specific extraction protocol. Sonication may be necessary to shear DNA and release histones.[4]
-
Western Blot Transfer Conditions: Histones are small, basic proteins and may transfer through the membrane during the Western blot procedure.[4] Optimize your transfer time and consider using a membrane with a smaller pore size (e.g., 0.2 µm).
-
Use of a Positive Control: Include a known pan-HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control to ensure your experimental system is responsive.
-
Issue 4: High background or non-specific signal in HDAC activity assays.
-
Question: My fluorometric or colorimetric HDAC activity assay is showing high background signal, making it difficult to interpret the results. What can I do to troubleshoot this?
-
Answer: High background in HDAC activity assays can be addressed by:
-
Using a "No Enzyme" Control: Always include a control well that contains all assay components except for the HDAC enzyme source (e.g., nuclear extract or purified enzyme). Subtract this background reading from all other measurements.
-
Inhibitor Interference: Some compounds can interfere with the detection chemistry of the assay (e.g., autofluorescence). Test for this by adding the inhibitor to a reaction that has already been stopped or to a well with the deacetylated standard.[5]
-
Optimizing Substrate Concentration: Using a substrate concentration at or below the Km of the enzyme can help minimize background and avoid substrate competition effects that might mask inhibitor efficacy.[5]
-
Reagent Quality and Preparation: Ensure all buffers and reagents are prepared fresh and are free of contamination.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use this as a reference and determine the optimal concentrations for their specific experimental systems.
| Target | IC50 (nM) |
| HDAC1 | 24 |
| HDAC2 | 46 |
| HDAC6 | 47 |
Data obtained from publicly available sources. These values should be considered as a guide and may vary between different assay systems.
Experimental Protocols
Biochemical HDAC Activity Assay (Fluorometric)
This protocol is for measuring the inhibitory activity of this compound on purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC1, HDAC2, or HDAC6 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Trichostatin A (TSA) as a positive control
-
Developer solution (e.g., Trypsin in assay buffer with TSA)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control (TSA) in HDAC Assay Buffer.
-
In a 96-well black microplate, add the diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add the purified HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for 15 minutes.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Histone Acetylation Assay (Western Blot)
This protocol is for assessing the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a histone extraction buffer. Sonication may be required to shear DNA.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the histone proteins.
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Cell Viability Assay (MTT or equivalent)
This protocol is for determining the effect of this compound on the viability of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (or other viability reagent like PrestoBlue or CellTiter-Glo)
-
Solubilization solution (if using MTT)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells at an optimized density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO). Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Modification [labome.com]
- 5. merckmillipore.com [merckmillipore.com]
Optimizing Hdac-IN-33 concentration for cell viability
Welcome to the technical support center for Hdac-IN-33. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in cell viability experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[1] By inhibiting HDACs, this compound increases the acetylation of these proteins, which alters gene expression and protein function.[1] This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis (programmed cell death), making it a compound of interest for cancer research.[1][2][3]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For initial range-finding experiments, it is recommended to test a broad range of this compound concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM). This will help determine the approximate concentration at which the compound exerts a biological effect on your specific cell line. Subsequent experiments can then focus on a narrower range of concentrations to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).
Q3: How long should I incubate my cells with this compound?
A3: Incubation time is a critical parameter that can vary significantly between cell lines and experimental objectives. A common starting point is 24 to 72 hours.[4] Shorter incubation times (e.g., 16-24 hours) may be sufficient to observe effects on signaling pathways, while longer incubations (48-72 hours or more) are often necessary to detect significant changes in cell viability or to induce apoptosis.[4][5] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your model system.
Q4: What are the essential controls to include in my cell viability experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as your baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[4] This control is crucial to ensure that the solvent itself is not affecting cell viability.
-
Positive Control (Optional but Recommended): A known cytotoxic agent or another well-characterized HDAC inhibitor (e.g., Vorinostat, TSA) to confirm that the assay is working correctly and the cells are responsive to viability-reducing stimuli.
-
Blank Control: Wells containing only culture medium without cells, to measure the background absorbance of the medium and assay reagents.[6]
Troubleshooting Guide
Issue 1: I am not observing any effect on cell viability, even at high concentrations.
-
Possible Cause 1: Insufficient Incubation Time. The effect of HDAC inhibitors on cell viability can be time-dependent.
-
Solution: Increase the incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify an optimal endpoint.
-
-
Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh stock of this compound. Ensure it is stored as recommended and protected from light if it is light-sensitive.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may be inherently resistant to HDAC inhibitors.
-
Solution: Test this compound on a different, sensitive cell line to confirm compound activity. If the primary cell line is the focus, consider combination therapies to overcome resistance.
-
-
Possible Cause 4: Assay Interference. Components in the serum or the compound itself might interfere with the assay chemistry (e.g., MTT reduction).[7]
-
Solution: Try a different viability assay that uses an alternative mechanism, such as CellTiter-Glo® (measures ATP) or a dye exclusion method like Trypan Blue.[7]
-
Issue 2: I am observing high levels of cell death across all tested concentrations, including very low ones.
-
Possible Cause 1: Incorrect Dilution Calculation. A mistake in the serial dilution may have resulted in much higher concentrations than intended.
-
Solution: Carefully double-check all calculations and remake the stock and working solutions.
-
-
Possible Cause 2: High Vehicle Concentration. The concentration of the solvent (e.g., DMSO) may be toxic to the cells. Most cell lines can tolerate DMSO up to 0.1-0.5%, but some are more sensitive.
-
Solution: Ensure the final concentration of the vehicle is consistent across all wells (including the vehicle control) and is at a non-toxic level for your specific cell line.
-
-
Possible Cause 3: Cell Seeding Density. If cells are seeded too sparsely, they may be more susceptible to stress and toxicity.
-
Solution: Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase when the compound is added.[4]
-
Issue 3: My results have high variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells in the wells is a common source of variability.
-
Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating. Use calibrated multichannel pipettes for plating.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.[4]
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan crystals in an MTT assay are not fully dissolved, absorbance readings will be inaccurate.[8]
Data Presentation
Below is an example of how to structure quantitative data from a dose-response experiment.
Table 1: Example Dose-Response of this compound on HCT116 Cells after 48h Incubation
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 0.01 | 1.231 | 0.079 | 98.2% |
| 0.1 | 1.102 | 0.091 | 87.9% |
| 1 | 0.877 | 0.064 | 69.9% |
| 10 | 0.615 | 0.055 | 49.0% |
| 100 | 0.243 | 0.031 | 19.4% |
% Cell Viability = (Mean Absorbance of Treated / Mean Absorbance of Vehicle Control) x 100
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol provides a standard method for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Dilute the cells to the optimized seeding density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 12-24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound (or vehicle control) to the appropriate wells.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting flowchart for cell viability assays.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. bohrium.com [bohrium.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Hdac-IN-33 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Hdac-IN-33. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line treated with this compound, even at concentrations that should be selective for HDACs. What could be the cause?
A1: Unexpected cytotoxicity is a common issue that can arise from off-target effects. While this compound is designed to inhibit histone deacetylases (HDACs), it may interact with other cellular targets, leading to cell death through unintended mechanisms. Common off-target toxicities associated with HDAC inhibitors include gastrointestinal issues, myelosuppression, and cardiac effects, which may be recapitulated as cytotoxicity in cell culture.[1][2][3]
To troubleshoot this, we recommend the following workflow:
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Q2: Our experiments with this compound are showing inconsistent results, and the observed phenotype does not match what we expect from HDAC inhibition. How can we verify that this compound is engaging its intended targets in our system?
A2: Inconsistent results or unexpected phenotypes can be a sign of poor target engagement or significant off-target activity. It is crucial to verify that this compound is binding to HDACs within the cell at the concentrations you are using.
We recommend performing a target engagement assay. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target binding in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot: Analyze the amount of soluble HDAC protein remaining at each temperature by Western blot.
-
Analysis: Target engagement is confirmed if this compound treatment leads to a thermal stabilization of the target HDAC, meaning more of it remains in the soluble fraction at higher temperatures compared to the vehicle control.
Q3: We suspect this compound might have off-target effects on other enzymes. What are some known off-targets for HDAC inhibitors?
A3: While the specific off-targets of this compound are not publicly known, studies on other HDAC inhibitors, particularly those with a hydroxamate zinc-binding group, have identified common off-targets. One such recently identified off-target is metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , a palmitoyl-CoA hydrolase.[4] Inhibition of MBLAC2 has been linked to alterations in extracellular vesicle accumulation.[4]
Depending on the chemical structure of this compound, other off-targets could include other zinc-dependent enzymes.
Signaling Pathway: Potential Off-Target Interaction
Caption: this compound may have both on-target and off-target effects.
Data Summary
Since specific data for this compound is not available, the following table provides an illustrative selectivity profile based on typical values for a pan-HDAC inhibitor. This data should be experimentally verified for this compound.
Table 1: Illustrative Inhibitory Activity of this compound
| Target | IC50 (nM) | Target Class | Notes |
| HDAC1 | 15 | Class I | On-target |
| HDAC2 | 25 | Class I | On-target |
| HDAC3 | 40 | Class I | On-target |
| HDAC6 | 10 | Class IIb | On-target |
| MBLAC2 | 150 | Metallo-beta-lactamase | Potential Off-target |
| Carbonic Anhydrase | >10,000 | Zinc-dependent enzyme | Potential Off-target |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Recommended Experimental Protocols
Protocol 1: Pan-HDAC Activity Assay
This protocol can be used to determine the IC50 of this compound against a panel of recombinant human HDAC enzymes.
-
Prepare Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®).
-
Developer solution.
-
This compound serial dilutions.
-
Assay buffer.
-
-
Assay Procedure:
-
Add HDAC enzyme to a 96-well plate.
-
Add serial dilutions of this compound and a vehicle control.
-
Incubate to allow for inhibitor binding.
-
Add the fluorogenic substrate and incubate.
-
Stop the reaction and measure fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to confirm the on-target activity of this compound in cells by measuring changes in histone acetylation.
-
Cell Treatment: Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blot:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).
-
Incubate with a secondary antibody and detect the signal.
-
-
Analysis: Quantify the band intensities to determine the fold change in histone acetylation upon treatment with this compound. An increase in acetylation confirms on-target HDAC inhibition.
References
How to minimize Hdac-IN-33 toxicity in animal models
This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing toxicities associated with Hdac-IN-33 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
This compound is a potent pan-HDAC inhibitor, primarily targeting Class I HDACs. Due to its mechanism of inhibiting enzymes crucial for cell cycle and protein stability, on-target toxicities in non-cancerous tissues are expected. The most frequently observed adverse events in animal models include hematological, constitutional, and gastrointestinal issues.
-
Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are the most common dose-limiting toxicities. These effects are typically reversible upon cessation of treatment.[1][2]
-
Constitutional: Fatigue, manifesting as reduced activity and lethargy, is common. Significant body weight loss (>15%) is a key indicator of poor tolerance.[1]
-
Gastrointestinal: Reduced appetite, diarrhea, and dehydration are often observed.
-
Cardiovascular: Like some other HDAC inhibitors, this compound has the potential to cause QTc interval prolongation. While routine ECG is challenging in rodent models, it is a critical parameter to monitor in larger animal studies (e.g., dogs, non-human primates).[1][3]
Q2: What is the underlying mechanism of this compound-induced toxicity?
The anti-tumor efficacy of this compound is derived from its ability to induce hyperacetylation of histone and non-histone proteins, leading to cell cycle arrest and apoptosis in malignant cells.[4] However, these mechanisms are not tumor-specific. Toxicity arises from the inhibition of HDACs in healthy, rapidly proliferating cells. For example, inhibition of HDACs in hematopoietic progenitor cells can disrupt their differentiation and maturation, leading to cytopenias.[5] Similarly, effects on gut epithelial cells can lead to gastrointestinal distress.
Q3: How should I determine a safe and effective starting dose for my efficacy studies?
A Maximum Tolerated Dose (MTD) study is essential to establish a safe dose and schedule for this compound before commencing larger efficacy experiments.[6][7] The MTD is defined as the highest dose that does not cause unacceptable toxicity or death over a specified period.[8] This is typically determined through a dose-escalation study where animal well-being, body weight, and clinical signs are closely monitored.
Q4: Can the dosing schedule be altered to mitigate toxicity?
Yes. Modifying the dosing schedule is a primary strategy for managing toxicity. If daily dosing results in excessive toxicity, consider intermittent dosing schedules (e.g., 5 days on, 2 days off; or three times weekly). This can allow for recovery of affected tissues, particularly the bone marrow, thereby reducing the severity of hematological toxicities.[2]
Q5: What supportive care measures are recommended for animals receiving this compound?
Proactive supportive care can improve animal welfare and the overall success of the study.
-
Hydration: Provide hydrogel packs or subcutaneous fluid administration (sterile saline) if dehydration is observed.
-
Nutritional Support: Use highly palatable, high-calorie food supplements to encourage eating and counteract weight loss.
-
Environment: Ensure clean cages with deep bedding and easy access to food and water to minimize stress and improve comfort.
Troubleshooting Guide: Managing Adverse Events
This section provides direct guidance for specific issues encountered during in vivo studies with this compound.
Issue 1: Animal exhibits significant body weight loss (>15% from baseline) and/or severe lethargy.
-
Immediate Action: Temporarily suspend this compound administration for the affected animal(s).
-
Supportive Care: Provide nutritional supplements and hydration support immediately.
-
Dose Adjustment: Once the animal recovers (body weight loss <10% and activity level improves), restart dosing at a reduced level (e.g., decrease dose by 25-50%).
-
Consider Schedule Change: If toxicity re-emerges even at a lower dose, switch to an intermittent dosing schedule.
-
Humane Endpoint: If the animal's condition does not improve or worsens, euthanize according to IACUC-approved guidelines.
Issue 2: Routine blood analysis reveals severe thrombocytopenia or neutropenia.
-
Define Severity: Establish clear thresholds for action (e.g., Grade 3/4 toxicity: Platelets < 50,000/µL; Neutrophils < 1,000/µL).
-
Interrupt Dosing: Halt treatment immediately upon detection of severe cytopenia.
-
Monitor Recovery: Perform follow-up blood counts every 3-5 days. Hematological toxicity from HDAC inhibitors is often reversible, with counts recovering within 10 days.[1]
-
Resume at Lower Dose: Once counts have recovered to acceptable levels (e.g., Grade ≤1), resume treatment at a reduced dose.
-
Prophylactic Scheduling: For future studies, consider prophylactic intermittent dosing to prevent severe myelosuppression from the outset.
Quantitative Data Summary
Table 1: Example Dose-Escalation and Toxicity Data for this compound in Mice (Fictional data for illustrative purposes)
| Dose Group (mg/kg, daily, oral) | Maximum Mean Body Weight Loss (%) | Nadir Platelet Count (x10³/µL) | Nadir Neutrophil Count (x10³/µL) | Dose-Limiting Toxicity (DLT) Observed? |
| Vehicle Control | +2.5% | 950 | 4.5 | No |
| 25 | -4.8% | 620 | 3.1 | No |
| 50 | -9.2% | 310 | 1.8 | No |
| 75 | -16.5% | 120 | 0.9 | Yes (Weight Loss, Neutropenia) |
| 100 | -22.0% | 45 | 0.4 | Yes (Weight Loss, Pancytopenia) |
| Based on this fictional data, the Maximum Tolerated Dose (MTD) would be established at 50 mg/kg daily. |
Table 2: Recommended Schedule of Monitoring for this compound Studies
| Parameter | Frequency | Notes |
| Clinical Observations | Daily | Check for activity level, posture, grooming, and signs of distress. |
| Body Weight | Daily for first week, then 2-3 times weekly | Weight loss is a primary indicator of toxicity. |
| Complete Blood Count (CBC) | Baseline, then weekly or bi-weekly | Essential for monitoring hematological toxicity. Increase frequency if cytopenias are detected. |
| Tumor Volume | 2-3 times weekly | Primary efficacy endpoint. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use the same strain and sex of mice as planned for the efficacy study (e.g., 6-8 week old female BALB/c mice).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups. Doses should be selected based on preliminary range-finding studies.
-
Administration: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for a defined period, typically 14-21 days.
-
Monitoring: Record body weights and conduct detailed clinical observations daily.
-
Endpoints: The primary endpoint is the observation of dose-limiting toxicities (DLTs), commonly defined as >20% body weight loss, severe clinical signs of distress, or drug-related death.
-
Blood Analysis: Collect blood at baseline and at the end of the study (or at humane endpoints) for CBC analysis to assess hematological toxicity.
-
MTD Definition: The MTD is the highest dose level at which no more than 1/3 or 1/6 of the animals (depending on group size) experience a DLT. This dose is then recommended for long-term efficacy studies.[9]
Protocol 2: Monitoring and Mitigation of Hematological Toxicity
-
Baseline Measurement: Prior to the first dose of this compound, collect a blood sample (e.g., via submandibular or saphenous vein) from all animals to establish baseline CBC values.
-
Scheduled Monitoring: Collect blood samples weekly throughout the study.
-
Analysis: Use an automated hematology analyzer to determine platelet, neutrophil, and other key blood cell counts.
-
Toxicity Grading: Grade hematological toxicity based on a pre-defined scale (e.g., adapted from CTCAE guidelines).
-
Grade 1: Mild, no action needed.
-
Grade 2: Moderate, increase monitoring frequency.
-
Grade 3/4: Severe, interrupt dosing immediately.
-
-
Dose Interruption and Recovery: For any animal exhibiting Grade 3/4 toxicity, cease dosing. Re-evaluate CBC after 5-7 days.
-
Dose Reduction: Once blood counts have recovered to Grade ≤1, dosing may be resumed at a 75% of the original dose. If toxicity recurs, a further dose reduction or cessation of treatment for that animal is warranted.
Visualizations
Caption: this compound mechanism of action and primary toxicity pathway.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: Decision tree for managing a significant adverse event in an animal.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Hdac-IN-33 treatment duration for optimal results
Disclaimer: Information regarding a specific molecule designated "Hdac-IN-33" is not available in the public domain as of October 2025. This technical support guide has been generated based on the established principles and experimental data for well-characterized histone deacetylase (HDAC) inhibitors. The provided protocols and data are illustrative and should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an HDAC inhibitor like this compound?
A1: Histone deacetylase (HDAC) inhibitors work by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This "open" chromatin allows for increased access of transcription factors to DNA, leading to the altered expression of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[2][4][5] Some HDAC inhibitors also affect the acetylation status and function of non-histone proteins.[2][5]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will be cell-line or model-dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific system. A typical starting point for a novel HDAC inhibitor might range from nanomolar to low micromolar concentrations. For example, concentrations for other HDAC inhibitors like Trichostatin A (TSA) are often in the 100-500 nM range, while Suberoylanilide hydroxamic acid (SAHA) can be used up to 1 µM in cell culture.[6]
Q3: What is the recommended treatment duration for this compound?
A3: The optimal treatment duration for this compound will vary depending on the experimental goal and the biological system being studied. Short-term treatments (e.g., 6-24 hours) are often sufficient to observe changes in histone acetylation.[6] Longer-term treatments (e.g., 24-72 hours or more) may be necessary to observe downstream effects such as changes in gene expression, cell proliferation, or apoptosis.[6] For in vivo studies, treatment duration can range from days to weeks. A time-course experiment is highly recommended to determine the optimal duration for your specific endpoint.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by observing an increase in the acetylation of known HDAC substrates. A common method is to perform a Western blot analysis to detect the hyperacetylation of histones (e.g., Acetyl-Histone H3 or Acetyl-Histone H4) or other proteins like tubulin (for HDAC6 inhibitors).[7]
Troubleshooting Guide
Issue: I am not observing any effect with this compound treatment.
-
Question: Have you confirmed the activity of your this compound stock?
-
Answer: If possible, test the compound in a cell-free HDAC activity assay or in a cell line known to be sensitive to HDAC inhibitors. Ensure proper storage and handling of the compound to prevent degradation.
-
-
Question: Is the concentration and duration of treatment appropriate?
-
Answer: Refer to your dose-response and time-course experiments to ensure you are using an effective concentration and a suitable time point for your desired readout. The optimal conditions can vary significantly between different cell types.[6]
-
-
Question: Is your detection method sensitive enough?
-
Answer: For Western blotting, ensure you are using high-quality antibodies and optimized protocols. For gene expression analysis, confirm the integrity of your RNA and the efficiency of your qPCR primers.
-
Issue: I am observing significant cytotoxicity with this compound.
-
Question: Is the observed cell death due to on-target effects or non-specific toxicity?
-
Answer: Try to correlate the cytotoxic effects with on-target activity (i.e., histone hyperacetylation). If cytotoxicity occurs at concentrations much higher than those required for HDAC inhibition, it may be due to off-target effects. Consider reducing the concentration or treatment duration. Normal cells are often more resistant to HDAC inhibitor-induced cell death compared to tumor cells.[2]
-
-
Question: Could the vehicle control be contributing to the toxicity?
-
Answer: Ensure that the concentration of the vehicle (e.g., DMSO) in your final culture medium is non-toxic to your cells.
-
Experimental Protocols & Data
Hypothetical In Vitro Treatment Parameters for this compound
| Cell Line | Starting Concentration Range | Treatment Duration for Acetylation | Treatment Duration for Apoptosis |
| HeLa (Cervical Cancer) | 100 nM - 5 µM | 6 - 24 hours | 24 - 72 hours |
| A549 (Lung Cancer) | 250 nM - 10 µM | 12 - 36 hours | 48 - 96 hours |
| MCF7 (Breast Cancer) | 50 nM - 2 µM | 4 - 18 hours | 24 - 48 hours |
| SH-SY5Y (Neuroblastoma) | 1 µM - 20 µM | 24 - 48 hours | 72 - 120 hours |
Protocol: Determination of Optimal Treatment Duration by Western Blot for Histone Acetylation
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound (based on a prior dose-response experiment). Include a vehicle-only control.
-
Time-Course Harvest: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-treatment.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each time point on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-Acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-Actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities for the acetylated histone relative to the loading control at each time point. The optimal treatment duration is the earliest time point at which a robust and consistent increase in histone acetylation is observed.
Visualizations
Caption: General mechanism of action of this compound.
Caption: Workflow for determining optimal treatment duration.
References
- 1. quora.com [quora.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming resistance to Hdac-IN-33 in cancer cells
This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Hdac-IN-33 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
A1: Resistance to HDAC inhibitors like this compound can arise from several molecular changes within the cancer cells.[1][2][3] Common mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can bypass the cytotoxic effects of this compound by upregulating pathways that promote cell survival. The PI3K/Akt/mTOR pathway is a frequently observed escape route.[4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Machinery: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells less susceptible to programmed cell death induced by this compound.[1]
-
Target Alteration: Although less common, mutations in the HDAC enzyme targeted by this compound could potentially reduce drug binding.
Q2: I suspect activation of a pro-survival pathway is causing resistance. How can I confirm this?
A2: The most direct way to investigate the activation of pro-survival pathways like PI3K/Akt is to perform a Western blot analysis. You should compare the protein expression levels in your this compound resistant cell line versus the parental (sensitive) cell line.
Key proteins to probe for include:
-
Phosphorylated Akt (p-Akt) at Ser473 or Thr308: This is a key indicator of Akt pathway activation.
-
Total Akt: To ensure that the changes observed are due to phosphorylation and not an increase in the total amount of Akt protein.
-
Phosphorylated mTOR (p-mTOR) and its downstream targets (p-p70S6K, p-4E-BP1): To assess the activity of the pathway downstream of Akt.
An increase in the ratio of phosphorylated protein to total protein in the resistant cells would confirm the activation of this pathway.
Troubleshooting Guide: Overcoming this compound Resistance
Issue: this compound is no longer effective at inducing cell death in my cancer cell line.
This guide provides a systematic approach to identify the resistance mechanism and restore sensitivity.
Step 1: Characterize the Resistance
First, quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in both your parental (sensitive) and the newly developed resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistance phenotype.
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| HCT116 (Parental) | 50 nM | - |
| HCT116-R (Resistant) | 750 nM | 15x |
Step 2: Investigate the PI3K/Akt Signaling Pathway
As activation of the PI3K/Akt pathway is a common escape mechanism, the next step is to assess its activity.
Experiment: Western Blot for key PI3K/Akt pathway proteins. Result Interpretation: An elevated level of phosphorylated Akt (p-Akt) in the resistant cell line (HCT116-R) compared to the parental line suggests this pathway is constitutively active and is likely contributing to drug resistance.
Table 2: Densitometry Analysis of Western Blot Results
| Protein | HCT116 (Parental) | HCT116-R (Resistant) |
| p-Akt (Ser473) / Total Akt Ratio | 1.0 | 4.5 |
| p-mTOR / Total mTOR Ratio | 1.0 | 3.8 |
Step 3: Combination Therapy to Restore Sensitivity
If the PI3K/Akt pathway is indeed activated, a logical next step is to use a combination therapy approach. By co-administering this compound with a PI3K or Akt inhibitor, you can simultaneously block the primary target and the escape pathway.
Experiment: Treat the resistant cells with this compound alone, a PI3K inhibitor (e.g., GDC-0941) alone, and the combination of both. Assess cell viability after 72 hours. Result Interpretation: A synergistic effect, where the combination treatment is significantly more effective at killing resistant cells than either drug alone, indicates that you have successfully overcome the resistance mechanism.[6][7][8]
Table 3: Cell Viability of Resistant (HCT116-R) Cells After Combination Treatment
| Treatment | Concentration | % Cell Viability |
| Vehicle Control | - | 100% |
| This compound | 750 nM | 52% |
| GDC-0941 (PI3K Inhibitor) | 1 µM | 85% |
| This compound + GDC-0941 | 750 nM + 1 µM | 15% |
Visualizations and Workflows
Caption: PI3K/Akt-mediated resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Detailed Experimental Protocols
Protocol 1: Determining IC50 via MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.[9][10][11]
Materials:
-
Parental and resistant cancer cells
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. Typical concentrations might range from 1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the drug concentration versus cell viability and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
This protocol is for detecting the activation state of the Akt pathway.[12][13][14]
Materials:
-
Cell lysates from parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Lysis: Lyse the cells on ice using lysis buffer containing phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA instead of milk is recommended for phospho-proteins.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each sample.
References
- 1. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synapse.mskcc.org [synapse.mskcc.org]
- 4. HDACI regulates the PI3K/Akt signaling pathway to reverse MCF-7/PTX resistance by inhibiting SET - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. altogenlabs.com [altogenlabs.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Improving the bioavailability of Hdac-IN-33
Technical Support Center: Hdac-IN-33
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the bioavailability of the novel histone deacetylase (HDAC) inhibitor, this compound. Due to its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factor for the oral bioavailability of this compound is its poor aqueous solubility. As a BCS Class II compound, its absorption is rate-limited by its dissolution in the gastrointestinal (GI) fluids.[1] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3][4][5] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[3][5][6]
Q3: What are the main strategies to enhance the bioavailability of this compound?
A3: Strategies for enhancing the bioavailability of poorly soluble drugs like this compound focus on improving its solubility and dissolution rate.[7][8][9] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[2][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can help solubilize the drug in the GI tract and facilitate its absorption.[1][7][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][10]
Q4: How can I assess the permeability of this compound in vitro?
A4: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human drug absorption.[11][12] This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and exhibit characteristics of intestinal epithelial cells.[12] By measuring the rate of transport of this compound across this monolayer, its apparent permeability coefficient (Papp) can be determined.[13]
Troubleshooting Guide
Issue 1: Low plasma concentrations of this compound in in vivo pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution | 1. Formulation Enhancement: Develop and test advanced formulations such as micronized suspensions, amorphous solid dispersions, or lipid-based systems (e.g., SEDDS).[10][14] 2. In Vitro Dissolution Testing: Perform dissolution studies under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) to compare the performance of different formulations.[15] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or hepatocytes. 2. Route of Administration: If first-pass metabolism is significant, consider alternative routes of administration for initial efficacy studies, such as intravenous (IV) or intraperitoneal (IP), to bypass the liver. |
| Efflux Transporter Activity | 1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[11] 2. Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of relevant efflux transporters to confirm their role. |
Issue 2: High variability in in vivo PK data.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Performance | 1. Formulation Characterization: Ensure the formulation is physically and chemically stable. For suspensions, check for particle size distribution and potential aggregation. For solutions, confirm the drug remains solubilized. 2. Standardize Dosing Procedure: Ensure consistent administration techniques, especially for oral gavage, to minimize variability in gastric emptying and transit time.[16] |
| Food Effects | 1. Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed animals to assess the impact of food on drug absorption.[17] Lipid-based formulations, in particular, can be influenced by the presence of food. |
| Animal-to-Animal Variation | 1. Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual physiological differences. 2. Surgical Models: For more controlled studies, consider using cannulated animals to allow for serial blood sampling from the same animal, which can reduce inter-animal variability.[18] |
Quantitative Data Summary
The following table presents hypothetical data comparing different formulation strategies for this compound.
Table 1: Comparison of this compound Formulations
| Formulation Type | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Rat Oral Bioavailability (%) | Key PK Parameters (10 mg/kg Oral Dose) |
| Cmax (ng/mL) | ||||
| Simple Suspension | 0.5 | 15.2 | 5 | 50 |
| Micronized Suspension | 0.5 | 15.2 | 12 | 120 |
| Amorphous Solid Dispersion | 15 | 15.2 | 35 | 450 |
| Lipid-Based (SEDDS) | >100 (in formulation) | 15.2 | 45 | 600 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of this compound using the Caco-2 cell model.[11][12][13]
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed the cells onto Transwell™ inserts (e.g., 24-well plate format) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 18-22 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer.[11] The medium should be changed every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure monolayer integrity.[19]
- Alternatively, co-incubate with a paracellular marker like Lucifer yellow and measure its permeation.[11]
3. Permeability Experiment (Apical to Basolateral):
- Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Add HBSS to the basolateral (receiver) compartment.
- Add a solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.[11]
- Incubate the plate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh HBSS.
- Also, take a sample from the donor compartment at the beginning and end of the experiment.
4. Sample Analysis and Calculation:
- Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral PK study in rats.[16][20][21]
1. Animal Preparation:
- Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.
- Acclimate the animals for at least 3 days before the study.
- Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[16]
2. Formulation and Dosing:
- Prepare the this compound formulation at the desired concentration.
- Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
3. Blood Sampling:
- Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Collect samples from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., K₂EDTA).
- Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
4. Sample Analysis and Pharmacokinetic Calculations:
- Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
- Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure over time.
- t₁/₂: Elimination half-life.
- Calculate oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose, if available: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. parazapharma.com [parazapharma.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Hdac-IN-33 (Exemplified by Vorinostat/SAHA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac-IN-33, a representative pan-HDAC inhibitor. The information provided uses Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as a well-characterized surrogate to address common challenges in data interpretation and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Vorinostat/SAHA)?
A1: this compound (Vorinostat/SAHA) is a potent inhibitor of histone deacetylases (HDACs). It chelates zinc ions in the active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[1] This results in a more relaxed chromatin structure, altering gene expression to induce cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[2][3]
Q2: What are the expected phenotypic effects of this compound on cultured cells?
A2: Treatment with this compound typically leads to a dose- and time-dependent inhibition of cell proliferation.[4][5] Researchers can expect to observe cell cycle arrest, commonly at the G1/S or G2/M phase, and induction of apoptosis.[4][6][7] The specific effects can vary depending on the cell line and experimental conditions.
Q3: How should I prepare and store this compound (Vorinostat/SAHA)?
A3: this compound is typically supplied as a crystalline solid or lyophilized powder.[8][9][10] For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent like DMSO.[8][9][11][12][13] For a 20 mM stock of Vorinostat, you can reconstitute 5 mg in 945.8 µl of DMSO.[8][12] The stock solution should be stored at -20°C for up to 3 months to maintain potency.[8][11][12] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8][12] Note that Vorinostat has poor solubility in water.[1][9]
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. For Vorinostat, IC50 values for cell growth inhibition are often in the low micromolar range (e.g., 0.146 µM to 8.6 µM) for various cancer cell lines.[4][11] For inhibiting HDAC enzyme activity, the IC50 is in the nanomolar range.[14]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding, inconsistent drug concentration, or edge effects in the microplate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding cells and drug solutions. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Lower than expected potency (high IC50) | Drug degradation, cell line resistance, or incorrect assay endpoint. | Prepare fresh drug dilutions from a properly stored stock solution. Confirm the expression of target HDACs in your cell line. Ensure the incubation time is sufficient to observe a biological effect (typically 24-72 hours).[1][5] |
| "U-shaped" dose-response curve | Off-target effects at high concentrations or compound precipitation. | Visually inspect the wells for any signs of precipitation at high concentrations. Consider using a different assay to confirm the findings. If off-target effects are suspected, consult the literature for known non-HDAC targets of the inhibitor. |
Challenges in Western Blot Analysis of Histone Acetylation
| Potential Problem | Possible Cause | Suggested Solution |
| No increase in acetylated histones after treatment | Insufficient drug concentration or incubation time. Ineffective cell lysis or protein extraction. | Perform a dose-response and time-course experiment to optimize treatment conditions. Use a lysis buffer containing an HDAC inhibitor (like Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation. |
| High background signal | Non-specific antibody binding or overexposure. | Optimize the antibody concentration and blocking conditions. Reduce the exposure time during imaging. |
| Inconsistent loading control (e.g., total histone H3) | Changes in histone expression or post-translational modifications upon treatment. | While total histone H3 is a common loading control, some treatments can affect its levels. Consider using another loading control like β-actin or GAPDH, and validate its stability under your experimental conditions. |
HDAC Activity Assay Issues
| Potential Problem | Possible Cause | Suggested Solution |
| No signal or very low signal | Inactive enzyme, incorrect buffer conditions, or insufficient protein input. | Ensure that nuclear extracts are prepared from fresh cells or tissues and stored properly at -80°C to prevent loss of enzyme activity.[15] Optimize the amount of nuclear extract used in the assay.[15] Confirm that the assay buffer has the correct pH and components.[16] |
| High background fluorescence/absorbance | Contamination of reagents or interference from the test compound. | Run a "no enzyme" control to check for background signal from the substrate and buffer.[17] To test for compound interference, run a control with the inhibitor and the deacetylated standard without the enzyme.[17] |
| Inconsistent results with known inhibitors | Degradation of the inhibitor or incorrect dilution. | Prepare fresh dilutions of the inhibitor for each experiment. Ensure the solvent used for dilution is compatible with the assay. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Vorinostat (SAHA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Proliferation Assay | - | 0.75 | [1][18] |
| LNCaP | Prostate Cancer | Cell Viability | - | 7.5 | [6] |
| PC-3 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [1][14] |
| TSU-Pr1 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [1][14] |
| SW-982 | Synovial Sarcoma | MTS Assay | 48 | 8.6 | [4] |
| SW-1353 | Chondrosarcoma | MTS Assay | 48 | 2.0 | [4] |
| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 0.146 | [11] |
| HuT78 | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 2.062 | [11] |
| NCI-H460 | Large-cell Lung Carcinoma | MTT Assay | 48 | 4.07 | [5] |
Table 2: Enzymatic Inhibition of HDACs by Vorinostat (SAHA)
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [1][14] |
| HDAC3 | 20 | [1][14] |
| HDAC1 (Fluorogenic Assay) | 40.6 | [9][10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[4][5] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound (Vorinostat/SAHA) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest the cells and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate).[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-β-actin) overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[4][19]
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound (Vorinostat/SAHA) action.
Caption: Workflow for a typical cell viability assay with this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.pagepress.org [journals.pagepress.org]
- 3. pagepress.org [pagepress.org]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. apexbt.com [apexbt.com]
- 12. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Suberoylanilide hydroxamic acid (SAHA; vorinostat) suppresses translation of cyclin D1 in mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Hdac-IN-33 treatment protocols for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hdac-IN-33. The information is designed to assist in modifying treatment protocols for specific cell lines and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Histone Deacetylase (HDAC) enzymes, specifically targeting HDAC1, HDAC2, and HDAC6.[1][2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to hyperacetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[3][4][5]
Q2: What are the recommended starting concentrations for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from the IC50 value up to 10-fold higher. Based on available data, the IC50 values for this compound in various cell lines are provided in the table below.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the specific assay being performed. For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal time point for your desired effect (e.g., apoptosis, changes in protein expression).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | - Suboptimal concentration. - Insufficient incubation time. - Cell line is resistant. - Improper storage or handling of this compound. | - Perform a dose-response experiment to determine the optimal concentration. - Perform a time-course experiment to determine the optimal incubation time. - Consider using a different HDAC inhibitor or a combination therapy. - Ensure proper storage and handling of the compound to maintain its activity. |
| High cell toxicity or off-target effects | - Concentration is too high. - Prolonged incubation time. | - Lower the concentration of this compound. - Reduce the incubation time. - Ensure the use of appropriate controls in your experiments. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Inconsistent incubation conditions. - Variability in this compound stock solution. | - Ensure consistent cell seeding density for all experiments. - Maintain consistent incubation conditions (temperature, CO2 levels). - Prepare fresh stock solutions of this compound regularly and aliquot to avoid multiple freeze-thaw cycles. |
| Difficulty in detecting histone hyperacetylation | - Insufficient concentration or incubation time. - Poor antibody quality for Western blotting. - Inefficient histone extraction. | - Increase the concentration of this compound or prolong the incubation time. - Use a validated antibody specific for acetylated histones. - Optimize your histone extraction protocol to ensure high-quality protein lysates. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16-F10 | Mouse Melanoma | 3.97[1] |
| HEL | Human Erythroleukemia | 0.36[1] |
| HepG2 | Human Hepatocellular Carcinoma | 4.8[1] |
| K562 | Human Chronic Myelogenous Leukemia | Not specified |
| KG-1 | Human Acute Myeloid Leukemia | Not specified |
| PC-3 | Human Prostate Cancer | Not specified |
Table 2: Inhibitory Activity of this compound against specific HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 24[1][2] |
| HDAC2 | 46[1][2] |
| HDAC6 | 47[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with the desired concentration of this compound for the optimal incubation time. Harvest the cells and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Histone Extraction: For analyzing histone acetylation, perform an acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - ProQuest [proquest.com]
- 5. Histone deacetylase inhibitors and cell death - ProQuest [proquest.com]
Validation & Comparative
Hdac-IN-33: A Comparative Guide to a Novel HDAC1/2/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac-IN-33 with other notable histone deacetylase (HDAC) inhibitors targeting HDAC1, HDAC2, and HDAC6. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to HDAC1, HDAC2, and HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDACs are divided into four classes, with HDAC1 and HDAC2 belonging to Class I and HDAC6 to Class IIb.
The aberrant activity of specific HDAC isoforms has been implicated in the pathogenesis of various diseases, including cancer. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy. While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with dose-limiting toxicities. This has driven the development of more selective inhibitors targeting specific HDAC isoforms implicated in particular pathologies. The simultaneous inhibition of HDAC1, HDAC2, and HDAC6 is of particular interest as these isoforms are involved in key cellular processes such as cell cycle progression, apoptosis, and protein quality control.
This guide focuses on this compound, a potent inhibitor of HDAC1, HDAC2, and HDAC6, and compares its performance with other well-characterized inhibitors with similar targets: MPT0B291, Ricolinostat (ACY-1215), and the pan-HDAC inhibitor Vorinostat (SAHA).
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its counterparts against HDAC1, HDAC2, and HDAC6 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | Other Notable HDAC Inhibition (IC50) |
| This compound | 24[1][2][3] | 46[1][2][3] | 47[1][2][3] | - |
| MPT0B291 | - | - | - | 60-fold selectivity for HDAC6 over HDAC1 and 223-fold over HDAC2[4] |
| Ricolinostat (ACY-1215) | 58[5] | 48[5] | 5[5] | HDAC3 (51 nM)[5] |
| Vorinostat (SAHA) | 10[6][7] | - | - | HDAC3 (20 nM)[6][7] |
Cellular Activity: Anti-proliferative and Pro-apoptotic Effects
The efficacy of HDAC inhibitors is ultimately determined by their ability to induce desired cellular responses, such as inhibiting cell proliferation and promoting apoptosis in cancer cells. The following table summarizes the reported anti-proliferative activities (IC50 values) of the compared inhibitors in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.
| Inhibitor | Cancer Cell Line | Anti-proliferative IC50 | Reference |
| This compound | Possesses potent antiproliferation activities against tumor cells | Data not specified | [1][8] |
| MPT0B291 | 11 diverse human cancer cell lines | 0.39-2.51 µM | [4] |
| Ricolinostat (ACY-1215) | Multiple Myeloma cell lines | 2-8 µM | [9] |
| HCT-116 (colon cancer) | 2.54 µM | [10] | |
| Vorinostat (SAHA) | Prostate cancer cell lines (LNCaP, PC-3, TSU-Pr1) | 2.5-7.5 µM | [7] |
| MCF-7 (breast cancer) | 0.75 µM | [7] | |
| Larynx cancer cell lines (RK33, RK45) | 0.432 µg/ml, 0.348 µg/ml | [11] | |
| Sarcoma cell lines (SW-982, SW-1353) | 8.6 µM, 2.0 µM | [12] |
Studies have shown that these inhibitors induce apoptosis and cell cycle arrest. For instance, MPT0B291 has been demonstrated to induce G1 phase cell cycle arrest and apoptosis in glioma cells[4][13][14]. Similarly, Ricolinostat (ACY-1215) has been shown to induce apoptosis in various cancer cell lines[7][11][15]. Vorinostat is also well-documented to promote apoptosis and cell cycle arrest[5][16][17]. While this compound is reported to have potent anti-proliferative effects, specific data on its impact on apoptosis and the cell cycle in published literature is currently limited.
In Vivo Anti-tumor Efficacy
Preclinical in vivo studies using xenograft models provide crucial insights into the therapeutic potential of these inhibitors.
-
This compound has demonstrated potent anti-tumor efficacy in vivo and has been shown to trigger antitumor immunity[1][8][18].
-
MPT0B291 administered orally at 25 mg/kg reduced tumor volume in both xenograft (mouse) and allograft (rat) glioma models[4][14][19].
-
Ricolinostat (ACY-1215) in combination with bortezomib showed significant anti-myeloma activity in two different xenograft models in SCID mice, suppressing tumor growth and prolonging survival[9].
-
Vorinostat (SAHA) has demonstrated in vivo anti-tumor effects in various xenograft models[6].
Signaling Pathways and Mechanisms of Action
HDAC1, HDAC2, and HDAC6 inhibitors exert their effects through the modulation of various signaling pathways. A key mechanism involves the acetylation of both histone and non-histone proteins.
Inhibition of HDAC1 and HDAC2 leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in cell cycle control and apoptosis[20][21]. Furthermore, HDAC1 can deacetylate the tumor suppressor protein p53; its inhibition leads to p53 hyperacetylation and activation, promoting cell cycle arrest and apoptosis[4][6][22][23]. HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule stability and function. The NF-κB pathway is another critical target, where HDAC inhibitors can affect the acetylation status and activity of the RelA/p65 subunit, influencing inflammatory responses and cell survival[9][12][24][25].
Experimental Protocols
This section provides an overview of standard methodologies used to evaluate HDAC inhibitors.
In Vitro HDAC Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Workflow:
Detailed Protocol:
-
Reagents: Purified recombinant HDAC1, HDAC2, and HDAC6 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); HDAC inhibitor (e.g., Trichostatin A as a positive control); developer solution (e.g., containing trypsin).
-
Procedure: a. Dilute the HDAC enzyme in assay buffer. b. In a 96-well plate, add the diluted enzyme to wells containing serial dilutions of the test compound (e.g., this compound) or control. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C). d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a specific time (e.g., 30-60 minutes at 37°C). f. Stop the reaction and develop the signal by adding the developer solution. g. Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Workflow:
Detailed Protocol:
-
Cell Culture: Culture cancer cells (e.g., HCT-116, MCF-7) in appropriate media and conditions.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the HDAC inhibitor. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. e. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins, such as histones and α-tubulin, following treatment with an HDAC inhibitor.
Workflow:
Detailed Protocol:
-
Sample Preparation: Treat cells with the HDAC inhibitor for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). b. Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-p53, anti-acetyl-α-tubulin) or the total protein as a loading control. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein acetylation.
Conclusion
This compound is a potent inhibitor of HDAC1, HDAC2, and HDAC6 with promising anti-proliferative and in vivo anti-tumor activities. Its balanced potency against these three key HDAC isoforms makes it a valuable tool for investigating the biological roles of their combined inhibition and a potential candidate for further therapeutic development. This guide provides a comparative framework for evaluating this compound alongside other established HDAC inhibitors. The choice of inhibitor for a specific research application will depend on the desired selectivity profile, the cellular context, and the specific biological question being addressed. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these compounds in various disease models.
References
- 1. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylation of p53 at Lysine 373/382 by the Histone Deacetylase Inhibitor Depsipeptide Induces Expression of p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epigenetics | DC Chemicals [dcchemicals.com]
- 6. Evaluation of Antitumor and On-Target Activity of HDAC Inhibitors with the Zebrafish Embryo Xenograft Model | Springer Nature Experiments [experiments.springernature.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Histone deacetylase inhibitor MPT0B291 suppresses Glioma Growth in vitro and in vivo partially through acetylation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells [jcancer.org]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medrxiv.org [medrxiv.org]
- 22. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. biorxiv.org [biorxiv.org]
Comparative Analysis of Hdac-IN-33 and Vorinostat: A Guide for Researchers
A direct comparative analysis between Hdac-IN-33 and Vorinostat cannot be provided at this time due to a lack of publicly available information on a compound specifically named "this compound". Extensive searches for a histone deacetylase (HDAC) inhibitor with this designation have not yielded any specific scientific literature, experimental data, or chemical identifiers. It is possible that "this compound" is an internal compound name not yet disclosed in public forums, a new chemical entity pending publication, or a misnomer.
This guide will proceed by providing a comprehensive overview of Vorinostat, a well-characterized and FDA-approved HDAC inhibitor, to serve as a reference point. Should information on this compound become available, a direct comparison could be conducted following the framework outlined below.
Vorinostat: A Pan-HDAC Inhibitor
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent pan-histone deacetylase inhibitor.[1][2] It targets a broad range of HDAC enzymes, specifically class I and class II HDACs, which play a crucial role in the epigenetic regulation of gene expression.[1][2]
Mechanism of Action
The primary mechanism of action for Vorinostat involves the inhibition of HDAC enzymes.[3][4] HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[5][6] By inhibiting this deacetylation process, Vorinostat leads to an accumulation of acetylated histones.[2][3] This hyperacetylation results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and leading to the altered expression of various genes.[3][7] The downstream effects of this altered gene expression include:
-
Cell Cycle Arrest: Vorinostat can induce cell cycle arrest, preventing cancer cells from proliferating.[2][3]
-
Apoptosis: It can trigger programmed cell death, or apoptosis, in transformed cells.[2][3]
-
Inhibition of Angiogenesis: Vorinostat has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth.[1]
The antitumor effects of Vorinostat are not solely dependent on histone hyperacetylation. The compound also affects the acetylation status and function of various non-histone proteins involved in cellular processes.[3]
Target Specificity
Vorinostat is classified as a pan-HDAC inhibitor, meaning it is not selective for a specific HDAC isoform. It demonstrates inhibitory activity against class I (HDAC1, HDAC2, HDAC3) and class II (HDAC6) enzymes at nanomolar concentrations.[2]
In Vitro and In Vivo Data
Numerous studies have demonstrated the efficacy of Vorinostat in both laboratory and clinical settings.
In Vitro:
-
Enzymatic Activity: Vorinostat exhibits potent inhibition of HDAC1, HDAC2, HDAC3, and HDAC6 with IC50 values in the nanomolar range.[2]
-
Cellular Activity: In various cancer cell lines, Vorinostat has been shown to induce cell cycle arrest, differentiation, and apoptosis.[8][9] For example, in uterine sarcoma cells, Vorinostat effectively suppressed cell growth at a concentration of 3 μM.[9] The IC50 values for cytotoxicity vary depending on the cell line, with reported values of 7.8 µM in HeLa cells and 2.6 µM in HepG2 cells after 24 hours of treatment.[7]
In Vivo:
-
Tumor Growth Inhibition: In animal models, Vorinostat has demonstrated significant antitumor activity. For instance, in nude mice with uterine sarcoma xenografts, daily administration of 50 mg/kg Vorinostat resulted in a tumor growth reduction of over 50%.[9]
-
Clinical Trials: Vorinostat is approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[1] It is also being investigated in clinical trials for a variety of other solid and hematologic malignancies, both as a monotherapy and in combination with other anticancer agents.[1][10]
Hypothetical Comparative Framework for this compound and Vorinostat
Should data for this compound become available, a comprehensive comparative analysis would involve the following:
Data Presentation
Quantitative data for both compounds would be summarized in tables for easy comparison.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | Vorinostat | Reference |
| HDAC1 IC50 (nM) | Data Needed | <86 | [2] |
| HDAC2 IC50 (nM) | Data Needed | <86 | [2] |
| HDAC3 IC50 (nM) | Data Needed | <86 | [2] |
| HDAC6 IC50 (nM) | Data Needed | <86 | [2] |
| Other HDACs | Data Needed | Data on other isoforms |
Table 2: Cellular Potency in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Vorinostat IC50 (µM) | Reference |
| HeLa | Data Needed | 7.8 (24h) | [7] |
| HepG2 | Data Needed | 2.6 (24h) | [7] |
| MES-SA | Data Needed | ~3 (growth suppression) | [9] |
| Other relevant cell lines | Data Needed | Data for other lines |
Table 3: In Vivo Efficacy
| Animal Model | Dosing Regimen | This compound TGI (%) | Vorinostat TGI (%) | Reference |
| Uterine Sarcoma Xenograft | 50 mg/kg/day | Data Needed | >50 | [9] |
| Other relevant models | Data Needed | Data Needed | Data for other models |
Experimental Protocols
Detailed methodologies for key experiments would be provided.
HDAC Enzymatic Assay (Fluorogenic)
-
Principle: This assay measures the ability of an inhibitor to block the deacetylation of a fluorogenic substrate by a specific recombinant HDAC enzyme.
-
Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution, test compounds (this compound and Vorinostat), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT reagent or CellTiter-Glo® reagent, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Incubate to allow for color development (MTT) or luminescence generation (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Histone Acetylation
-
Principle: This technique is used to detect changes in the acetylation levels of specific histone proteins following treatment with HDAC inhibitors.
-
Materials: Cancer cell lines, test compounds, lysis buffer, primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3), HRP-conjugated secondary antibodies, and a western blotting imaging system.
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
-
Visualization
Signaling Pathway Diagram
A diagram illustrating the general mechanism of action of HDAC inhibitors like Vorinostat would be generated using Graphviz.
Caption: General signaling pathway of Vorinostat action.
Experimental Workflow Diagram
A diagram outlining a typical experimental workflow for comparing HDAC inhibitors would be created.
Caption: Experimental workflow for comparing HDAC inhibitors.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bohrium.com [bohrium.com]
Comparative Analysis of HDAC Inhibitors: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental reproducibility and performance of three prominent histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), Panobinostat, and Romidepsin. As "Hdac-IN-33" does not correspond to a recognized HDAC inhibitor, this document focuses on well-characterized alternatives to provide a robust framework for experimental design and data interpretation. The information herein is intended to aid in the selection of appropriate inhibitors and in ensuring the reproducibility of experimental findings.
Performance Comparison of HDAC Inhibitors
The following tables summarize the in vitro efficacy of Vorinostat, Panobinostat, and Romidepsin across various cancer cell lines. The data highlights the differential sensitivity of cell lines to these inhibitors and provides a basis for selecting the most appropriate compound for specific research applications.
Table 1: IC50 Values for HDAC Enzymatic Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| Vorinostat (SAHA) | HDAC1 | 10 | [1] |
| HDAC3 | 20 | [1] | |
| Pan-HDAC | ~10 | [1] | |
| Panobinostat | Pan-HDAC | 5 | [2] |
| Romidepsin | HDAC1 | 36 | [3] |
| HDAC2 | 47 | [3] |
Table 2: In Vitro Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| Vorinostat (SAHA) | MCF-7 | Breast Cancer | 0.75 µM | Not Specified | [1] |
| SW-982 | Synovial Sarcoma | 8.6 µM | 48 h | [4] | |
| SW-1353 | Chondrosarcoma | 2.0 µM | 48 h | [4] | |
| NCI-H460 | Large-Cell Lung Carcinoma | 4.07 µM | 48 h | [5] | |
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 µM | 48 h | [4] |
| SW-1353 | Chondrosarcoma | 0.02 µM | 48 h | [4] | |
| Romidepsin | PEER | T-cell Lymphoma | 10.8 nM | Not Specified | [6] |
| SUPT1 | T-cell Lymphoma | 7.9 nM | Not Specified | [6] | |
| Hut-78 | T-cell Lymphoma | 5.87 nM | 24 h | [7] | |
| Karpas-299 | T-cell Lymphoma | 6.36 nM | 24 h | [7] | |
| OCI-AML3 | Acute Myeloid Leukemia | 1-1.8 nM (approx.) | 72 h | [8] | |
| SKM-1 | Acute Myeloid Leukemia | 1-1.8 nM (approx.) | 72 h | [8] | |
| MDS-L | Myelodysplastic Syndromes | 1-1.8 nM (approx.) | 72 h | [8] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a standard method for determining the cytotoxic effects of HDAC inhibitors on adherent cancer cells.[5][9]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
HDAC inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the HDAC inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 540 nm using a microplate reader.[3][9]
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression and phosphorylation status following HDAC inhibitor treatment.[4][10]
Materials:
-
Cancer cell lines of interest
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated histones, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of HDAC inhibitor for the specified time.
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
HDAC Activity Assay (In Vitro)
This protocol describes a cell-free assay to determine the direct inhibitory effect of compounds on HDAC enzymatic activity.[1][3]
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC2)
-
[³H]acetyl-labeled histones or a fluorogenic HDAC substrate
-
HDAC assay buffer
-
HDAC inhibitor stock solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in the assay buffer.
-
In a reaction plate, add the HDAC enzyme and the diluted inhibitor.
-
Initiate the reaction by adding the [³H]acetyl-labeled histone substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding an acid solution (e.g., HCl).
-
Extract the released [³H]acetic acid with an organic solvent (e.g., ethyl acetate).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Vorinostat, Panobinostat, and Romidepsin, as well as a generalized experimental workflow for evaluating HDAC inhibitors.
Caption: Vorinostat signaling pathways.
Caption: Panobinostat signaling pathways.
Caption: Romidepsin signaling pathways.
Caption: Experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Panobinostat (NVP-LBH589) | HDAC inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of four prominent pan-histone deacetylase (HDAC) inhibitors: Vorinostat, Panobinostat, Romidepsin, and Belinostat. Due to the lack of publicly available information on a compound referred to as "Hdac-IN-33," this guide focuses on these well-characterized alternatives with extensive preclinical and clinical data.
Histone deacetylase inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering the acetylation state of histones and other non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][2][3] This guide presents a compilation of experimental data to facilitate a direct comparison of their anti-tumor efficacy, details the experimental protocols for key assays, and visualizes the underlying signaling pathways.
Quantitative Comparison of Anti-Tumor Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of Vorinostat, Panobinostat, and Belinostat in two sarcoma cell lines. It is important to note that lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) |
| Vorinostat (SAHA) | SW-982 (Synovial Sarcoma) | 8.6 |
| SW-1353 (Chondrosarcoma) | 2.0 | |
| Panobinostat (LBH-589) | SW-982 (Synovial Sarcoma) | 0.1 |
| SW-1353 (Chondrosarcoma) | 0.02 | |
| Belinostat (PXD101) | SW-982 (Synovial Sarcoma) | 1.4 |
| SW-1353 (Chondrosarcoma) | 2.6 |
Data sourced from a study on multidrug-resistant sarcoma cell lines where cells were treated for 48 hours and viability was assessed by an MTS assay.[4][5][6]
The following table presents the IC50 values for Romidepsin and Belinostat in three mantle cell lymphoma (MCL) cell lines after 24 hours of exposure.
| Compound | Cell Line | IC50 |
| Romidepsin | HBL-2 | 4.3 nM |
| Jeko-1 | 11 nM | |
| Granta-519 | 58.5 nM | |
| Belinostat | HBL-2 | 0.4 µM |
| Jeko-1 | 0.2 µM | |
| Granta-519 | 56.3 µM |
Data sourced from a study investigating the synergistic effect of these HDAC inhibitors with bortezomib in MCL.[7]
Key Anti-Tumor Mechanisms and Signaling Pathways
HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
HDAC inhibitors can arrest the cell cycle at the G1/S or G2/M phase.[2] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1.[1][3]
Apoptosis Induction
Apoptosis, or programmed cell death, is a major mechanism of HDAC inhibitor-induced tumor cell killing.[8] This can be initiated through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: Involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and caspase activation.
-
Extrinsic (Death Receptor) Pathway: Involves the upregulation of death receptors (e.g., FAS, TRAIL receptors) on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
The following diagram illustrates the general mechanism of HDAC inhibitor-induced apoptosis.
PI3K/Akt Signaling Pathway
HDAC inhibitors have also been shown to modulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. Some studies suggest that HDAC inhibitors can suppress this pathway, contributing to their anti-tumor effects.[9][10]
The following diagram depicts a simplified experimental workflow for assessing the anti-tumor effects of HDAC inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability after treatment with HDAC inhibitors.
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
HDAC inhibitors (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the HDAC inhibitor for the desired time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to stain the DNA and degrade RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Hdac-IN-33 and Isotype-Selective HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to changes in chromatin structure and protein function.[1][2][3] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[4][5] These inhibitors can be broadly categorized based on their selectivity profiles. While pan-HDAC inhibitors target multiple HDAC isotypes, significant research has focused on developing isotype-selective inhibitors to target specific pathways and minimize off-target effects.[1][4]
This guide provides an objective comparison between Hdac-IN-33, a potent inhibitor of multiple HDAC isotypes, and various established isotype-selective HDAC inhibitors. We will examine their selectivity, performance based on experimental data, and the signaling pathways they modulate.
This compound: A Multi-Isotype Inhibitor Profile
This compound is a potent HDAC inhibitor that demonstrates significant activity against isotypes from two different classes: Class I (HDAC1, HDAC2) and Class IIb (HDAC6).[6][7] This multi-target profile distinguishes it from strictly isotype-selective inhibitors. Its mechanism of action involves not only inducing antiproliferative activity against tumor cells but also triggering antitumor immunity, making it a compound of interest for immuno-oncology research.[6]
Isotype-Selective HDAC Inhibitors: A Targeted Approach
The development of isotype-selective inhibitors is driven by the desire to achieve specific pharmacological effects while managing the mechanism-based toxicity that can be associated with broader HDAC inhibition.[4] By targeting a single HDAC enzyme, researchers can dissect its specific biological functions and develop more precise therapeutic strategies.[1]
-
Class I-Selective Inhibitors (e.g., MGCD0103): These inhibitors, which potently target HDACs 1, 2, and 3, are primarily located in the nucleus and are key regulators of gene expression.[4][8] Their inhibition is strongly associated with inducing apoptosis and growth arrest in cancer cells.[8]
-
HDAC6-Selective Inhibitors (e.g., Tubastatin A, Ricolinostat): HDAC6 is a primarily cytosolic enzyme that deacetylates non-histone proteins like α-tubulin and Hsp90.[9][10] Selective inhibition of HDAC6 affects microtubule dynamics and protein stability, impacting cell motility and survival, which is relevant in cancer and neurodegenerative diseases.[9][10]
-
HDAC8-Selective Inhibitors (e.g., PCI-34051): HDAC8 is a unique Class I member with a distinct active site structure.[11][12] Selective inhibitors like PCI-34051 have been shown to induce caspase-dependent apoptosis, particularly in cell lines derived from T-cell lymphomas.[13]
Quantitative Performance Comparison: Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets and compares them with the potency and selectivity of several well-characterized isotype-selective inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Primary Target(s) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs (nM) |
| This compound | HDAC1/2/6 | 24[6][7] | 46[6][7] | - | 47[6][7] | - | - |
| MGCD0103 | Class I (HDAC1/2/3) | Potent[8] | Potent[8] | Potent[8] | No Inhibition[8] | - | HDAC11 (Low µM)[8] |
| Entinostat (MS-275) | Class I (HDAC1/3) | 510[14] | - | 1700[14] | >20000[14] | >20000[14] | Minimal activity on 4, 10 |
| Tubastatin A | HDAC6 | >1000x selective | >1000x selective | >1000x selective | 15[15] | 855 (57x selective)[15] | Highly selective over others |
| PCI-34051 | HDAC8 | >200x selective | >1000x selective | >1000x selective | >200x selective | 10[16] | Highly selective over 10 |
Note: IC50 values can vary based on assay conditions. Data presented is for comparative purposes.
Signaling Pathways and Experimental Workflows
General Mechanism of HDAC Inhibition
HDAC inhibitors function by preventing the removal of acetyl groups from histones. This action maintains a relaxed chromatin structure (euchromatin), which allows transcription factors to access DNA and activate gene expression, often leading to the transcription of tumor suppressor genes like p21.
Caption: General mechanism of Histone Deacetylase (HDAC) action and its inhibition.
HDAC6-Specific Pathway: Tubulin Deacetylation
Unlike Class I HDACs that primarily target histones, HDAC6's major substrates are cytosolic proteins. Its deacetylation of α-tubulin is critical for microtubule stability and function, which affects cell shape, motility, and intracellular transport. HDAC6-selective inhibitors block this process, leading to hyperacetylated, stable microtubules.
Caption: Role of HDAC6 in α-tubulin deacetylation and its selective inhibition.
Experimental Protocols
In Vitro HDAC Inhibitory Assay (Fluorometric)
This protocol describes a common method to determine the IC50 of an inhibitor against a recombinant HDAC enzyme.
Principle: The assay measures the enzymatic activity of an HDAC enzyme on a fluorogenic substrate. The substrate contains an acetylated lysine side chain, which, upon deacetylation by HDAC, can be cleaved by a developer enzyme (trypsin) to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The inhibitor's potency is quantified by its ability to reduce the fluorescent signal.[17][18]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
HDAC Developer (e.g., Trypsin)
-
Test inhibitors (this compound, selective inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors in HDAC assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
HDAC Assay Buffer.
-
Diluted test inhibitor.
-
Recombinant HDAC enzyme.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Start Reaction: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the HDAC Developer to each well to stop the deacetylation and start the fluorescent signal generation. Incubate at room temperature for 15 minutes.[18]
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Cellular Acetylation Levels
This protocol is used to assess the effect of an HDAC inhibitor on the acetylation status of its target proteins within a cellular context.
Principle: Cells are treated with an HDAC inhibitor, leading to the hyperacetylation of HDAC target proteins. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated proteins (e.g., anti-acetyl-α-tubulin for HDAC6 inhibition, anti-acetyl-Histone H3 for Class I inhibition).
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (for control samples)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-α-tubulin, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., total α-tubulin or Histone H3).
Workflow for HDAC Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor.
Caption: A standard preclinical workflow for evaluating novel HDAC inhibitors.
Summary and Conclusion
The choice between a multi-isotype inhibitor like this compound and a highly selective inhibitor depends entirely on the intended research or therapeutic application.
-
This compound offers a unique profile by potently inhibiting both Class I (HDAC1/2) and Class IIb (HDAC6) enzymes. This dual-class activity could be advantageous for targeting multiple oncogenic pathways simultaneously—affecting both gene expression through histone acetylation and cell motility/protein stability through tubulin and Hsp90 regulation. Its reported ability to trigger antitumor immunity adds another layer of therapeutic potential.
-
Isotype-Selective HDAC Inhibitors are invaluable tools for elucidating the specific functions of individual HDAC enzymes.[1] In a therapeutic context, their high selectivity may translate to an improved safety profile by avoiding the broad, pan-HDAC effects that can lead to toxicity.[4] For example, a selective HDAC6 inhibitor could be used to target metastasis with potentially fewer of the hematological side effects associated with Class I inhibition.
Ultimately, this compound represents a rational multi-targeting strategy, while isotype-selective inhibitors exemplify a precision-medicine approach. Both are critical to advancing the field of epigenetic therapy.
References
- 1. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
A Head-to-Head Benchmarking of Hdac-IN-33 Against Leading HDAC Inhibitors
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers and other diseases. This guide provides a comprehensive comparison of a novel inhibitor, Hdac-IN-33, against three well-established, FDA-approved HDAC inhibitors: Vorinostat (SAHA), Panobinostat, and Romidepsin. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound in their research.
Performance Snapshot: this compound in Context
This compound demonstrates potent inhibitory activity against specific Class I and IIb histone deacetylases. To contextualize its performance, the following tables summarize its in vitro efficacy alongside Vorinostat, Panobinostat, and Romidepsin.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) |
| This compound | 24 | 46 | - | - | 47 | - | - |
| Vorinostat (SAHA) | 10 | - | 20 | - | - | - | - |
| Panobinostat | <13.2 | <13.2 | <13.2 | Mid-nM | <13.2 | Mid-nM | Mid-nM |
| Romidepsin | 36 | 47 | - | 510 | 1400 | - | - |
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| This compound | - | - | - | - |
| Vorinostat (SAHA) | 685 µM[1] | - | 1.64 µM[1] | - |
| Panobinostat | - | 7.1 nM | - | - |
| Romidepsin | - | - | - | - |
In-Depth Experimental Methodologies
To ensure reproducibility and transparent comparison, the following are detailed protocols for the key experiments cited in this guide.
HDAC Enzymatic Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific HDAC isoform.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the recombinant HDAC enzyme in the presence of the test inhibitor. Deacetylation by the HDAC enzyme allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Add the test compound (e.g., this compound, Vorinostat) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant human HDAC enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of HDAC inhibition.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect the level of histone acetylation in cells following treatment with an HDAC inhibitor.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies that recognize acetylated histones.
Protocol:
-
Treat cells with the HDAC inhibitor for a desired time period.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as an antibody against total histone H3 or β-actin, to normalize the results.
Visualizing the Workflow and Mechanism
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Study of Pan-HDAC and Selective HDAC6 Inhibition in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of cancer cells, they can induce cell cycle arrest, differentiation, and apoptosis. This guide provides a comparative analysis of two distinct HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor, and Ricolinostat (ACY-1215), a selective HDAC6 inhibitor. Their performance in various cancer models is evaluated based on experimental data, offering insights into their differential mechanisms and potential therapeutic applications.
Comparative Efficacy in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Vorinostat and Ricolinostat across a range of cancer cell lines, demonstrating their anti-proliferative activity.
| Cancer Type | Cell Line | Vorinostat (SAHA) IC50 | Ricolinostat (ACY-1215) IC50 |
| Sarcoma | SW-982 (Synovial Sarcoma) | 8.6 µM[1] | Not Available |
| SW-1353 (Chondrosarcoma) | 2.0 µM[1] | Not Available | |
| Breast Cancer | MCF-7 | 0.75 µM[2] | 45.7 µM[3] |
| Prostate Cancer | LNCaP | 2.5 - 7.5 µM[2] | Not Available |
| PC-3 | 2.5 - 7.5 µM[2] | Not Available | |
| Larynx Cancer | RK33 | 0.432 µg/ml | Not Available |
| RK45 | 0.348 µg/ml | Not Available | |
| Lung Cancer | NCI-H460 | Dose-dependent inhibition[4] | Not Available |
| Lymphoma | WSU-NHL | Not Available | 1.97 µM[5] |
| Hut-78 | Not Available | 1.51 µM[5] | |
| Granta-519 | Not Available | 20 - 64 µM[5] | |
| Multiple Myeloma | MM cell lines | 1 µM (induces apoptosis)[2] | 2 - 8 µM[6] |
Differential Effects on Cell Cycle and Apoptosis
Both Vorinostat and Ricolinostat impact cell cycle progression and induce apoptosis, key mechanisms for their anti-cancer activity. However, their specific effects can vary depending on the cancer model.
Vorinostat (SAHA):
-
Cell Cycle Arrest: Vorinostat has been shown to induce G1 phase arrest in sarcoma and some breast cancer cells, and G2/M arrest in other breast cancer and lung cancer cell lines.[1][4][7][8] This is often associated with the upregulation of p21.[7]
-
Apoptosis: It triggers apoptosis through both caspase-dependent and independent pathways.[9][10] In some resistant lymphoma cells, Vorinostat can induce cell death through alternative pathways like irreversible cell cycle arrest.[7]
Ricolinostat (ACY-1215):
-
Cell Cycle Arrest: Ricolinostat has been observed to cause an increase in the G0/G1 phase population in lymphoma cells.[5][11]
-
Apoptosis: It induces apoptosis in lymphoma and chronic myeloid leukemia cells, which is associated with the cleavage of PARP and activation of caspases 8, 9, and 3.[5][12] The pro-apoptotic effects are linked to the modulation of Bcl-2 family proteins.[5]
Signaling Pathways and Mechanisms of Action
The differential selectivity of Vorinostat and Ricolinostat for HDAC isoforms leads to the modulation of distinct signaling pathways.
Vorinostat (SAHA): A Pan-HDAC Inhibitor's Broad Impact
As a pan-HDAC inhibitor, Vorinostat affects a wide range of cellular processes by inhibiting both class I and II HDACs.[13][14] This leads to the hyperacetylation of histone and non-histone proteins, altering gene expression and protein function.[15]
Caption: Vorinostat's pan-HDAC inhibition leads to broad cellular effects.
Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway and modify the MAPK and JAK-STAT pathways.[9][10] It can also inhibit the phosphorylation of key proteins in the PI3K/Akt signaling pathway.[16]
Ricolinostat (ACY-1215): A Selective Approach Targeting HDAC6
Ricolinostat is highly selective for HDAC6, with significantly less activity against class I HDACs.[6][17][18] HDAC6 is primarily cytoplasmic and its substrates include α-tubulin and Hsp90.
Caption: Ricolinostat selectively targets HDAC6, impacting specific pathways.
Inhibition of HDAC6 by Ricolinostat leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics.[5] It also disrupts the Hsp90 chaperone system, leading to the accumulation of misfolded proteins and inducing apoptosis.[19] Ricolinostat has been shown to inhibit the PI3K/Akt/mTOR and ERK signaling pathways and modulate the ROS/PTEN/Akt pathway.[12][20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of HDAC inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor (e.g., Vorinostat or Ricolinostat) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones, a direct indicator of HDAC inhibition.
-
Cell Lysis and Histone Extraction: Treat cells with the HDAC inhibitor. Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).[21]
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total histone H3 or β-actin as a loading control.[22]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the HDAC inhibitor for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This comparative guide highlights the distinct profiles of the pan-HDAC inhibitor Vorinostat and the selective HDAC6 inhibitor Ricolinostat. Vorinostat exhibits broad activity across a range of cancer types, impacting multiple signaling pathways due to its pan-inhibitory nature. Ricolinostat, with its targeted inhibition of HDAC6, offers a more specific mechanism of action, primarily affecting cytoplasmic proteins involved in protein homeostasis and cell motility. The choice between a pan-HDAC inhibitor and a selective inhibitor will depend on the specific cancer type, its underlying biology, and the desired therapeutic outcome. The experimental data and protocols provided herein serve as a valuable resource for researchers and clinicians working to advance the development of HDAC inhibitors for cancer therapy.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ACY-1215 suppresses the proliferation and induces apoptosis of chronic myeloid leukemia cells via the ROS/PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Facebook [cancer.gov]
- 20. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hdac-IN-33
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hdac-IN-33. The following procedures are designed to ensure the safe handling and disposal of this potent histone deacetylase (HDAC) inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound with potential health hazards. While a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature are generally considered hazardous. A safety data sheet for a similar hazardous compound indicates that it may be harmful if swallowed, toxic in contact with skin, and cause skin irritation. Therefore, strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double gloving is required when handling the pure compound or concentrated solutions[1]. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes or airborne particles[1]. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat, preferably a disposable one, should be worn. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The designated work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated spatula.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly and carefully to avoid splashing.
-
Storage: Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Management: In case of a spill, immediately alert others in the area. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then decontaminate the area. All cleanup materials should be disposed of as hazardous waste[2].
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container[3]. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated hazardous waste container lined with a biohazard bag[1]. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container immediately after use[1]. |
| Empty Containers | The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. After thorough rinsing, the container labels should be defaced before disposal[3]. |
All waste must be disposed of in accordance with federal, state, and local regulations[2].
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
